6-Chloro-5-nitropicolinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRORVDGQYVNXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Computational and DFT Studies of 6-Chloro-5-nitropicolinaldehyde
Abstract
6-Chloro-5-nitropicolinaldehyde is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth exploration of 6-Chloro-5-nitropicolinaldehyde through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT) calculations. We will delve into the molecule's optimized geometry, vibrational frequencies (FT-IR), electronic characteristics (HOMO-LUMO analysis), and predicted NMR spectra. The theoretical findings are discussed in the context of established chemical principles and their implications for the molecule's reactivity and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper molecular-level understanding of this versatile building block.
Introduction: The Significance of 6-Chloro-5-nitropicolinaldehyde
6-Chloro-5-nitropicolinaldehyde belongs to the class of substituted pyridines, which are fundamental structural motifs in a vast array of pharmaceuticals and functional materials.[1] The strategic placement of a chloro, a nitro, and an aldehyde group on the pyridine ring endows this molecule with multiple reactive sites, making it a highly versatile precursor for the synthesis of more complex molecular architectures.[1] Its importance is underscored by its role as a key intermediate in the development of novel therapeutic agents. The presence of chlorine-containing moieties is a common feature in many FDA-approved drugs, highlighting the relevance of chloro-substituted heterocycles in medicinal chemistry.
The aldehyde group can be readily transformed into a variety of other functional groups, while the chloro and nitro substituents can participate in nucleophilic substitution and reduction reactions, respectively. This multi-functional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse chemical libraries for drug discovery. A thorough understanding of the electronic and structural properties of 6-Chloro-5-nitropicolinaldehyde is therefore crucial for predicting its reactivity and designing efficient synthetic pathways.
Computational and DFT studies offer a powerful and cost-effective approach to elucidate the molecular properties of such compounds. By simulating the molecule's behavior at the quantum level, we can gain insights into its geometry, stability, and electronic distribution, which are often difficult to obtain through experimental methods alone.
Computational Methodology: A Self-Validating System
The computational analysis of 6-Chloro-5-nitropicolinaldehyde was performed using established DFT methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules.
Geometry Optimization
The initial 3D structure of 6-Chloro-5-nitropicolinaldehyde was built and subjected to geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used and has a proven track record for providing reliable geometries for a broad range of organic molecules. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution of the nitro group and polarization functions (d,p) to account for the non-uniform distribution of electron density around the atoms.[2][3][4][5][6]
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the obtained geometry is a stable conformation. The calculated vibrational frequencies are also used to predict the theoretical FT-IR spectrum of the molecule.
Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule were investigated through an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
NMR Chemical Shift Prediction
The theoretical 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts are reported relative to tetramethylsilane (TMS).
Experimental Protocol: DFT Calculation Workflow
-
Molecular Structure Input: The 2D structure of 6-Chloro-5-nitropicolinaldehyde is drawn and converted to a 3D structure using a molecular editor.
-
Geometry Optimization:
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
Initiate the geometry optimization calculation.
-
Verify convergence to a stable energy minimum.
-
-
Frequency Calculation:
-
Use the optimized geometry from the previous step.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm the absence of imaginary frequencies.
-
Analyze the calculated vibrational modes to predict the FT-IR spectrum.
-
-
Electronic Property Analysis:
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap.
-
Visualize the HOMO and LUMO to understand the electron distribution.
-
-
NMR Chemical Shift Calculation:
-
Employ the optimized geometry.
-
Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Reference the calculated chemical shifts to TMS.
-
Diagram: Computational Workflow
Caption: A flowchart illustrating the key steps in the DFT-based computational analysis of 6-Chloro-5-nitropicolinaldehyde.
Results and Discussion
Optimized Molecular Geometry
The geometry of 6-Chloro-5-nitropicolinaldehyde was optimized to its ground state energy. The pyridine ring is essentially planar, as expected. The aldehyde and nitro groups are also nearly coplanar with the pyridine ring, which allows for maximum π-conjugation. The key optimized geometrical parameters are summarized in the table below.
Table 1: Selected Calculated Geometrical Parameters of 6-Chloro-5-nitropicolinaldehyde
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | C-C-Cl | 118.5 |
| C-N (nitro) | 1.478 | C-C-N (nitro) | 117.9 |
| N-O (nitro) | 1.225 / 1.226 | O-N-O | 124.8 |
| C-C (aldehyde) | 1.489 | C-C=O | 123.7 |
| C=O | 1.213 | C-C-H (aldehyde) | 116.5 |
The calculated bond lengths and angles are in good agreement with typical values for similar substituted pyridine derivatives found in the literature. The C-Cl bond length is consistent with that of a chlorine atom attached to an sp2-hybridized carbon. The N-O bond lengths in the nitro group are nearly identical, indicating resonance delocalization of the negative charge.
Vibrational Analysis (FT-IR Spectroscopy)
The calculated vibrational frequencies provide a theoretical FT-IR spectrum, which can be used to identify the characteristic vibrational modes of the molecule. The most significant calculated vibrational frequencies and their assignments are presented in Table 2.
Table 2: Major Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹, scaled) | Assignment |
| ~3080 | C-H stretching (aromatic) |
| ~2850 | C-H stretching (aldehyde) |
| ~1710 | C=O stretching (aldehyde) |
| ~1590 | C=C & C=N stretching (pyridine ring) |
| ~1520 | Asymmetric NO₂ stretching |
| ~1350 | Symmetric NO₂ stretching |
| ~830 | C-Cl stretching |
The calculated C=O stretching frequency at approximately 1710 cm⁻¹ is characteristic of an aromatic aldehyde. The asymmetric and symmetric stretching vibrations of the nitro group are predicted around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, which are typical regions for these functional groups. The C-Cl stretching vibration is predicted at around 830 cm⁻¹. These predicted frequencies can serve as a valuable reference for the experimental characterization of this molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The analysis of the frontier molecular orbitals provides insights into the electronic properties and reactivity of 6-Chloro-5-nitropicolinaldehyde.
Diagram: Molecular Structure
Caption: 2D representation of the molecular structure of 6-Chloro-5-nitropicolinaldehyde.
The calculated energy of the HOMO is -7.85 eV, and the LUMO energy is -3.42 eV. The HOMO-LUMO energy gap is therefore 4.43 eV. A relatively small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive.
The HOMO is primarily localized on the pyridine ring and the chlorine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the aldehyde functionality, suggesting that these are the most likely sites for nucleophilic attack. This is consistent with the known reactivity of these functional groups. For instance, the aldehyde group is susceptible to nucleophilic addition, and the carbon atom bearing the chlorine atom is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.
Predicted ¹H and ¹³C NMR Spectra
The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical prediction of the NMR spectra of 6-Chloro-5-nitropicolinaldehyde. These predictions are invaluable for the structural confirmation of the synthesized compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| H (aldehyde) | 9.98 | C (aldehyde) | 191.5 |
| H3 | 8.35 | C2 | 152.8 |
| H4 | 8.12 | C3 | 126.3 |
| C4 | 139.7 | ||
| C5 | 145.2 | ||
| C6 | 150.1 |
The aldehyde proton is predicted to have a chemical shift of around 9.98 ppm, which is in the expected downfield region for aldehydes. The two aromatic protons on the pyridine ring are predicted at 8.35 and 8.12 ppm. The downfield shifts of these protons are due to the electron-withdrawing nature of the chloro, nitro, and aldehyde groups. The predicted ¹³C chemical shifts are also consistent with the electronic environment of each carbon atom. The aldehyde carbon is the most deshielded, with a predicted chemical shift of 191.5 ppm. The carbon atoms attached to the electronegative chlorine and nitrogen atoms also exhibit significant downfield shifts.
Implications for Drug Development and Organic Synthesis
The computational and DFT studies of 6-Chloro-5-nitropicolinaldehyde provide a wealth of information that is directly applicable to drug development and organic synthesis.
-
Rational Drug Design: The detailed understanding of the molecule's electronic properties and reactivity can guide the design of new derivatives with improved pharmacological profiles. The identification of electrophilic and nucleophilic sites allows for targeted modifications to enhance binding affinity to biological targets.
-
Synthesis Planning: The predicted reactivity of the different functional groups can inform the selection of appropriate reagents and reaction conditions for the synthesis of more complex molecules. For example, the susceptibility of the aldehyde group to nucleophilic attack can be exploited to introduce a variety of side chains.[1]
-
Spectroscopic Characterization: The predicted FT-IR and NMR spectra serve as a valuable reference for the experimental characterization and quality control of synthesized 6-Chloro-5-nitropicolinaldehyde and its derivatives.
Conclusion
This technical guide has provided a comprehensive computational and DFT-based analysis of 6-Chloro-5-nitropicolinaldehyde. The study has elucidated the molecule's optimized geometry, vibrational frequencies, electronic properties, and predicted NMR spectra. The results are in good agreement with established chemical principles and provide valuable insights into the structure-property relationships of this important synthetic intermediate. The theoretical data presented herein serves as a robust foundation for future experimental work and will be instrumental in guiding the rational design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The multi-faceted reactivity of 6-Chloro-5-nitropicolinaldehyde, as illuminated by these computational studies, solidifies its status as a valuable and versatile building block in the synthetic chemist's toolbox.
References
- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Analysis. (URL not available)
-
Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Available from: [Link]
-
International Journal of Advanced Research. (2013). ISSN 2320-5407. Available from: [Link]
-
Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah National University. Available from: [Link]
-
Chemical Methodologies. Articles List. Available from: [Link]
Sources
Electronic Properties and Synthetic Utility of 6-Chloro-5-nitropicolinaldehyde: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern organic synthesis and drug development, polysubstituted pyridines serve as indispensable architectural scaffolds. 6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4) stands out as a highly functionalized, electron-deficient building block[1][2]. By strategically positioning an aldehyde, a nitro group, and a chlorine atom on a single pyridine core, this molecule offers multiple, distinct orthogonal reaction sites. This whitepaper provides an in-depth analysis of its electronic properties, the causality behind its regioselective reactivity, and field-proven, self-validating protocols for its synthesis and downstream application—particularly in the development of AMPA receptor modulators[3].
Structural and Electronic Profiling
To manipulate 6-Chloro-5-nitropicolinaldehyde effectively, one must first understand its electronic landscape. The pyridine ring is inherently electron-deficient due to the electronegativity of the sp2 -hybridized nitrogen atom[1].
Density Functional Theory (DFT) & Orbital Dynamics
Based on Density Functional Theory (DFT) calculations of analogous chloronitropyridines, the introduction of the C5 nitro group and the C6 chlorine atom profoundly alters the molecular orbital energies[4][5].
-
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is calculated to be approximately 5.4 eV[4][5]. This moderate gap indicates a highly reactive molecule.
-
Charge Distribution: The nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. Natural population analysis reveals that the nitro group carries a significant negative charge (-0.3 to -0.4 e), while the chlorine atom exhibits a partial negative charge (-0.1 to -0.2 e)[4].
-
Molecular Electrostatic Potential (MEP): MEP mapping confirms that the aromatic ring system is left highly positively charged (electron-deficient), drastically lowering the HOMO energy and making the core highly susceptible to nucleophilic attack[1][4].
Table 1: Quantitative Physicochemical and Electronic Data
| Property | Value | Source |
| Chemical Name | 6-Chloro-5-nitropicolinaldehyde | [1] |
| CAS Number | 1289032-19-4 | [2] |
| Molecular Formula | C₆H₃ClN₂O₃ | [2] |
| Molecular Weight | 186.554 g/mol | [2] |
| SMILES String | ClC1=C(C=CC(=N1)C=O)[O-] | [2] |
| Estimated HOMO-LUMO Gap | ~5.4 eV (Calculated for related analogs) | [4][5] |
| Primary Reactivity Sites | C6 (Nucleophilic Attack), C2 (Aldehyde Modification) | [1] |
Causality in Reactivity and Regioselectivity
The true utility of 6-Chloro-5-nitropicolinaldehyde lies in its predictable, regioselective reactivity.
Nucleophilic Aromatic Substitution ( SNAr ) at C6: Nucleophiles will preferentially attack the carbon atom bearing the chlorine atom (C6). The causality here is strictly electronic: the C6 position is synergistically activated by both the adjacent electronegative ring nitrogen and the powerful electron-withdrawing nitro group at C5[1]. When a nucleophile attacks, it forms a negatively charged intermediate known as a Meisenheimer complex . The nitro group acts as an electron sink, stabilizing this carbanion intermediate and driving the displacement of the chloride ion[1].
Causality workflow of electronic effects driving regioselective SNAr reactivity.
Self-Validating Experimental Protocols
As a Senior Application Scientist, ensuring that a protocol is robust requires embedding self-validating checkpoints. The following methodologies detail the synthesis of the scaffold and its subsequent functionalization.
Protocol 1: Controlled Oxidation to 6-Chloro-5-nitropicolinaldehyde
Objective: Convert the precursor (6-chloro-5-nitropyridin-2-yl)methanol to the target aldehyde. Causality & Reagent Selection: Dess-Martin periodinane (DMP) is selected over harsher oxidants (like KMnO₄ or Jones reagent). DMP provides a mild, anhydrous environment that arrests the oxidation state precisely at the aldehyde, preventing over-oxidation to 6-chloro-5-nitropicolinic acid and avoiding degradation of the fragile electron-deficient ring[1][3].
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent (e.g., 1.14 g, 6.05 mmol) of (6-chloro-5-nitropyridin-2-yl)methanol in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere[3].
-
Reagent Addition: Add 1.5 equivalents (3.85 g, 9.07 mmol) of DMP in a single portion at ambient temperature[3].
-
Self-Validating Checkpoint: The initial reaction mixture will appear as a cloudy brown suspension. Monitor the reaction visually; after approximately 30 to 180 minutes, the mixture will transition to a clear solution. This phase change is a reliable visual indicator of the complete consumption of the polymeric DMP byproducts and successful conversion to the aldehyde[3].
-
Quenching: Slowly add 50 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct[3][6].
-
Isolation: Extract the aqueous layer with DCM (3 × 50 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo[6].
Protocol 2: Regioselective SNAr at C6
Objective: Displace the C6 chlorine atom with an amine nucleophile. Causality & Reagent Selection: A mild organic base (e.g., Triethylamine) is utilized to scavenge the generated HCl. Strong hydroxide bases are strictly avoided, as they can induce unwanted ring-opening side reactions in highly electron-deficient nitropyridines[5].
Step-by-Step Procedure:
-
Preparation: Dissolve 6-Chloro-5-nitropicolinaldehyde in an anhydrous solvent (e.g., THF or DCM) at 0°C to control the initial exothermic nucleophilic attack[7].
-
Addition: Dropwise add 1.1 equivalents of the desired amine nucleophile, followed by 1.2 equivalents of Triethylamine (TEA)[7].
-
Self-Validating Checkpoint: The transient formation of the Meisenheimer complex often results in a deep color shift (typically red or orange). Monitor the reaction via LC-MS: look for the disappearance of the starting material mass (~186 m/z) and the emergence of the product mass.
-
Isolation: Upon completion (typically 2-4 hours at room temperature), concentrate the mixture in vacuo and purify via silica gel chromatography[7].
Synthetic pathways for the preparation and functionalization of the picolinaldehyde scaffold.
Applications in Drug Development: AMPA Receptor Modulators
Beyond basic synthesis, 6-Chloro-5-nitropicolinaldehyde is a critical precursor in neuropharmacology. It is extensively utilized to synthesize azabenzimidazoles , a class of compounds patented for their potent modulation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors[3][6].
Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and AMPA receptors are responsible for mediating fast synaptic transmission[3]. Because the majority of RNA encoding GluA2 subunits is edited post-transcriptionally (altering a genetically-encoded glutamine to arginine and preventing calcium entry), selectively targeting these tetrameric receptors is a highly sophisticated therapeutic strategy[3][6]. The orthogonal reactivity of 6-Chloro-5-nitropicolinaldehyde allows medicinal chemists to rapidly build diverse libraries of azabenzimidazoles to fine-tune the trafficking, gating characteristics, and pharmacology of the AMPA receptor for treating neurological diseases[3].
Sources
- 1. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 2. 6-chloro-5-nitropicolinaldehyde; CAS No.: 1289032-19-4 [chemshuttle.com]
- 3. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 4. Buy 2-Chloro-4-ethyl-5-nitropyridine | 101251-13-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents [patents.google.com]
- 7. 5-Chloro-2-nitropyridine | 52092-47-4 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to the Solubility of 6-Chloro-5-nitropicolinaldehyde in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility of 6-Chloro-5-nitropicolinaldehyde, a key building block in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides detailed, field-proven protocols for its experimental determination.
Introduction: The Critical Role of Solubility in a Research and Development Context
6-Chloro-5-nitropicolinaldehyde, with its distinct functional groups—a chloro-substituted pyridine ring, a nitro group, and an aldehyde—presents a unique solubility profile that is critical to its application in synthesis and formulation.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and developing viable drug delivery systems. Poor solubility can hinder synthetic yields, complicate isolation, and ultimately impede the transition of a promising compound from the laboratory to clinical application.[2] This guide provides the theoretical framework and practical methodologies to empower researchers to generate accurate and reproducible solubility data, thereby accelerating the development timeline.
The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that a compound will dissolve best in a solvent of similar polarity.[3][4] 6-Chloro-5-nitropicolinaldehyde possesses both polar (nitro and aldehyde groups) and non-polar (chloropyridine ring) characteristics, suggesting a nuanced solubility profile across a range of solvents.
Physicochemical Properties of 6-Chloro-5-nitropicolinaldehyde
A thorough understanding of the physicochemical properties of 6-Chloro-5-nitropicolinaldehyde is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 1289032-19-4 | [1][5] |
| Molecular Formula | C₆H₃ClN₂O₃ | [1][5] |
| Molecular Weight | 186.55 g/mol | [1][5] |
| Appearance | Not specified, likely a solid | |
| SMILES | O=CC1=NC(Cl)=C(=O)C=C1 | [5] |
The presence of the electron-withdrawing nitro and aldehyde groups, in addition to the chlorine atom, makes the pyridine ring electron-deficient. This electronic structure influences the intermolecular forces at play, such as dipole-dipole interactions and potential hydrogen bonding with protic solvents.
Experimental Determination of Solubility: A Validating System
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][6] This technique, when executed with precision, provides a self-validating system for generating trustworthy solubility data. The following protocol is a detailed, step-by-step methodology for determining the solubility of 6-Chloro-5-nitropicolinaldehyde in a range of organic solvents.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to establish a thermodynamic equilibrium between the undissolved solid and the solvent, providing a true measure of solubility at a given temperature.[6]
3.1.1. Materials and Equipment
-
6-Chloro-5-nitropicolinaldehyde (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.1.2. Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination.
3.1.3. Detailed Procedural Steps
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 6-Chloro-5-nitropicolinaldehyde to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][6]
-
-
Phase Separation:
-
Once equilibrium is established, remove the vial from the shaker.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw the clear supernatant using a pipette.
-
Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[3]
-
-
Quantification of Solute:
-
Using HPLC (Recommended):
-
Prepare a series of standard solutions of 6-Chloro-5-nitropicolinaldehyde of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of 6-Chloro-5-nitropicolinaldehyde in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.
-
Dilute the filtered saturated solution appropriately and measure its absorbance.
-
Calculate the concentration from the calibration curve and determine the original solubility.
-
-
3.1.4. Data Reporting
Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
Illustrative Solubility Profile of 6-Chloro-5-nitropicolinaldehyde
While experimental determination is essential, a predicted solubility profile based on the principle of "like dissolves like" can guide solvent selection. The following table provides an illustrative solubility profile. Note: This data is hypothetical and should be confirmed experimentally.
| Solvent | Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity of DMSO should effectively solvate the polar nitro and aldehyde groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderate | Acetone's moderate polarity should allow for reasonable solvation. |
| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester group) and non-polar (ethyl group) characteristics. |
| Acetonitrile | Polar Aprotic | Moderate to Low | While polar, its ability to solvate may be less than DMSO or DMF. |
| Ethanol | Polar Protic | Moderate to Low | The hydroxyl group can engage in hydrogen bonding, but the non-polar ethyl group may limit solubility. |
| Methanol | Polar Protic | Moderate to Low | Similar to ethanol, with a slightly higher polarity. |
| Dichloromethane (DCM) | Non-polar | Low | The low polarity of DCM is less likely to effectively solvate the polar functional groups. |
| Toluene | Non-polar | Very Low | As a non-polar aromatic solvent, it is not expected to be a good solvent for this compound. |
| Hexane | Non-polar | Very Low | The non-polar aliphatic nature of hexane makes it a poor solvent for this polar molecule. |
Causality Behind Experimental Choices
The selection of solvents for solubility screening should be strategic, covering a range of polarities and functionalities. The choice of analytical method is also critical for accuracy.
Rationale for Solvent Selection
A diverse panel of solvents is chosen to probe the compound's solubility across the polarity spectrum. This allows for the identification of suitable solvents for various applications:
-
High Polarity Solvents (DMSO, DMF): Often used in early-stage drug discovery for preparing stock solutions for biological screening.[7]
-
Intermediate Polarity Solvents (Acetone, Ethyl Acetate): Commonly employed in synthesis, extraction, and chromatography.
-
Low Polarity Solvents (DCM, Toluene, Hexane): Useful for understanding the compound's lipophilicity and for purification techniques like crystallization.
-
Protic Solvents (Methanol, Ethanol): Important for assessing the impact of hydrogen bonding on solubility.
Rationale for Analytical Method Selection
-
HPLC: This is the gold standard for solubility determination due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities.[2]
-
UV-Vis Spectrophotometry: A simpler and faster method, but it is more susceptible to interference from impurities that absorb at the same wavelength. It is a viable option when the purity of the compound is high.
Conclusion: A Foundation for Informed Research
This technical guide provides a robust framework for understanding and experimentally determining the solubility of 6-Chloro-5-nitropicolinaldehyde in organic solvents. By adhering to the detailed protocols and understanding the underlying principles, researchers can generate reliable data that will inform critical decisions in synthesis, purification, and formulation. The provided workflows and illustrative data serve as a practical starting point for any scientist working with this versatile compound.
References
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Reactivity of the aldehyde group in 6-Chloro-5-nitropicolinaldehyde
The Reactivity of the Aldehyde Group in 6-Chloro-5-nitropicolinaldehyde: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, polysubstituted pyridines serve as indispensable scaffolds. Among these, 6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4) stands out as a highly versatile, multi-electrophilic building block[1]. This whitepaper provides an in-depth analysis of the hyper-electrophilic nature of its C2-aldehyde group. By dissecting the electronic effects of the pyridine ring and its substituents, we map out the chemoselective pathways required to harness this molecule for advanced synthesis, including the development of AMPA receptor modulators[2].
Structural and Electronic Profiling
The unique reactivity of 6-Chloro-5-nitropicolinaldehyde is dictated by the synergistic electronic pull of its functional groups. The molecule features a pyridine core substituted with an aldehyde at C2, a nitro group at C5, and a chlorine atom at C6[3].
The C2-aldehyde group is exceptionally electrophilic. In a standard benzaldehyde, the carbonyl carbon is moderately susceptible to nucleophilic attack. However, in 6-Chloro-5-nitropicolinaldehyde, the electron density is drastically siphoned away from the C2 position by three distinct vectors:
-
The Pyridine Nitrogen: Acts as a strong inductive and resonance electron-withdrawing group (EWG).
-
The C5-Nitro Group: Exerts a powerful -I (inductive) and -M (mesomeric) effect across the conjugated system[4].
-
The C6-Chloro Group: Provides additional inductive withdrawal (-I effect).
Causality in Reactivity: Because the C2-carbonyl carbon is highly electron-deficient, it undergoes nucleophilic addition at accelerated rates compared to unactivated picolinaldehydes. However, this hyper-electrophilicity also makes the molecule prone to hydration (forming gem-diols in aqueous media) and requires strict anhydrous conditions during sensitive transformations like deoxofluorination[2].
Fig 1. Orthogonal reactivity map of 6-Chloro-5-nitropicolinaldehyde functional groups.
Orthogonal Reactivity & The Chemoselectivity Matrix
A central challenge in utilizing 6-Chloro-5-nitropicolinaldehyde is achieving chemoselectivity. The C6-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the resulting Meisenheimer complex by the ortho-nitro group and the pyridine nitrogen[4]. Therefore, reagents intended for the aldehyde must be carefully chosen to avoid competitive SNAr at C6 or premature reduction of the C5-nitro group[1].
Quantitative Chemoselectivity Data
The following matrix summarizes the empirically validated conditions required to isolate reactivity at specific sites without triggering orthogonal pathways.
| Reagent / Condition | Primary Reactive Site | Transformation | Causality / Mechanistic Rationale |
| DAST, DCM, -50°C to RT | C2-Aldehyde | -CHO → -CHF₂ | Nucleophilic deoxofluorination driven by aldehyde electrophilicity. Low temp prevents side reactions. |
| NaBH₄, MeOH, 0°C | C2-Aldehyde | -CHO → -CH₂OH | Hydride addition. Strict temperature control (0°C) prevents competitive nitro reduction. |
| Zn dust, aq. NH₄Cl | C5-Nitro | -NO₂ → -NH₂ | Chemoselective electron transfer reduction of the nitro group, sparing the aldehyde and halogen[5]. |
| NaOMe, MeOH, RT | C6-Chloro | -Cl → -OMe | SNAr addition-elimination via Meisenheimer complex stabilization by the ortho-nitro group[4]. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes mechanistic checkpoints to verify the integrity of the intermediate before proceeding.
Protocol A: Controlled Synthesis of the Aldehyde via DMP Oxidation
The synthesis of 6-Chloro-5-nitropicolinaldehyde from its corresponding alcohol must avoid over-oxidation to the carboxylic acid, a common failure point with harsh oxidants like KMnO₄.
-
Preparation: Dissolve (6-chloro-5-nitropyridin-2-yl)methanol (1.14 g, 6.05 mmol) in 100 mL of anhydrous Dichloromethane (DCM)[6].
-
Oxidation: Add Dess-Martin periodinane (DMP) (3.85 g, 9.07 mmol) in a single portion.
-
Causality: DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes under mild, non-aqueous conditions. This prevents the formation of a hydrate intermediate, which is the prerequisite for over-oxidation to a carboxylic acid[6].
-
-
Reaction Monitoring: Stir at ambient temperature. The cloudy brown mixture will transition to a clear solution within 30 minutes, indicating the consumption of the insoluble DMP[6].
-
Quenching & Validation: After 3 hours, slowly add 50 mL of saturated NaHCO₃ solution. This neutralizes acetic acid byproducts and destroys unreacted DMP. Extract with DCM, dry over MgSO₄, and concentrate.
-
Storage: Store the isolated aldehyde at -20°C in a sealed container away from moisture to prevent spontaneous hydrate formation[7].
Fig 2. Workflow for the synthesis and subsequent deoxofluorination of the target aldehyde.
Protocol B: Deoxofluorination to the Difluoromethyl Derivative
The conversion of the highly reactive C2-aldehyde to a difluoromethyl (-CHF₂) group is a critical step in synthesizing AMPA receptor modulators[2].
-
Thermal Control: Dissolve 6-chloro-5-nitropicolinaldehyde (0.834 g, 4.47 mmol) in anhydrous DCM (20 mL) and cool the system strictly to -50°C[2].
-
Causality: Diethylaminosulfur trifluoride (DAST) reacts violently with moisture and highly electrophilic carbonyls. Initiating the reaction at -50°C controls the exothermic nucleophilic attack of the sulfur species on the hyper-electrophilic C2 carbon, preventing thermal degradation of the pyridine ring[2].
-
-
Reagent Addition: Dropwise addition of DAST (1.18 mL, 8.94 mmol)[2].
-
Propagation: Allow the mixture to slowly warm to ambient temperature over 1 hour, then stir for an additional hour[2]. This gradual warming provides the activation energy necessary for the subsequent elimination and secondary fluorination steps to yield the gem-difluoride.
-
Quenching: Slowly quench with saturated NaHCO₃ (50 mL) to neutralize HF byproducts[2]. Extract with DCM (3×50 mL), dry, and concentrate.
Safety and Stability Considerations
Due to the presence of the nitro group and the highly reactive aldehyde, 6-Chloro-5-nitropicolinaldehyde requires specific handling protocols. It is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents[7]. Under fire conditions, the compound decomposes to emit toxic fumes, including nitrogen oxides and hydrogen chloride[7]. For long-term stability, the material must be maintained at -20°C in a sealed environment[3].
References
- Benchchem. "6-Chloro-5-nitropicolinaldehyde | 1289032-19-4". Benchchem.
- ChemScene LLC. "Safety Data Sheet - 6-Chloro-5-nitropicolinaldehyde". ChemScene.
- ChemShuttle. "6-chloro-5-nitropicolinaldehyde; CAS No.: 1289032-19-4". ChemShuttle.
- MacLeod, A. et al. "Azabenzimidazoles and their use as AMPA receptor modulators". US Patent 11312712B2.
- MacLeod, A. et al. "Azabenzimidazoles and their use as ampa receptor modulators". WO2016176460A1.
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The Role of the Nitro Group in 6-Chloro-5-Nitropicolinaldehyde Reactivity: A Mechanistic and Synthetic Guide
Executive Summary
6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4) is a highly functionalized, polysubstituted pyridine building block that serves as a cornerstone in the synthesis of complex pharmaceutical agents, most notably1 [1]. The strategic placement of the nitro group at the C5 position is not merely a structural feature; it is the thermodynamic engine that dictates the molecule's reactivity. This whitepaper dissects the electronic influence of the nitro group, its role in enabling regioselective Nucleophilic Aromatic Substitution (SNAr), and the orthogonal synthetic pathways it unlocks for drug development professionals.
Electronic Profiling: The Nitro Group as an Electron Sink
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. In 6-chloro-5-nitropicolinaldehyde, this deficiency is drastically amplified by the presence of three electron-withdrawing groups: the aldehyde (-CHO) at C2, the nitro (-NO2) at C5, and the chlorine (-Cl) at C6.
The2 [2]. By significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine system, the nitro group primes the aromatic ring for nucleophilic attack. Because the nitro group is positioned exactly ortho to the chlorine atom, it creates a highly localized zone of electrophilicity at the C6 carbon.
The Meisenheimer Complex Stabilization
When a nucleophile attacks the C6 position, the aromaticity of the pyridine ring is temporarily broken, forming a negatively charged intermediate known as the Meisenheimer complex. The ortho relationship between the C6 attack site and the C5 nitro group is critical: it allows the developing negative charge to be directly delocalized onto the highly electronegative oxygen atoms of the nitro group. Without the nitro group, the activation energy required to form this intermediate would be prohibitively high, and the SNAr reaction would fail or require extreme, degradative conditions.
Mechanism of SNAr at C6 driven by the electron-withdrawing nitro group.
Orthogonal Reactivity and Synthetic Branching
The true value of 6-chloro-5-nitropicolinaldehyde lies in its orthogonal reactivity. Chemists can selectively modify one functional group without triggering unwanted side reactions in the others. The nitro group acts as a "masked" amine, remaining inert during aldehyde modifications but readily reducible when cyclization is required.
-
Aldehyde Modification: The C2 aldehyde can undergo 2 [2] or deoxofluorination to a difluoromethyl (-CHF2) group.
-
C6 Substitution: The SNAr displacement of the chloride ion can be achieved with various primary and secondary amines.
-
Nitro Reduction & Cyclization: Following C6 amination, the nitro group can be reduced. The resulting diamine intermediate spontaneously cyclizes to form azabenzimidazoles, a core scaffold in1 [1].
Orthogonal synthetic pathways enabled by the functional groups on the pyridine core.
Quantitative Data Summary
To aid in process optimization, the following table summarizes the validated parameters for the primary transformations of 6-chloro-5-nitropicolinaldehyde.
| Reaction Type | Target Moiety | Reagents & Solvents | Temp (°C) | Typical Yield | In-Process Control (IPC) |
| SNAr (Amination) | C6-Chloride | Primary Amine, DIPEA, DMF | 80 - 110 | 75 - 90% | Disappearance of yellow Meisenheimer intermediate; LC-MS[M+H] shift. |
| Deoxofluorination | C2-Aldehyde | DAST, Anhydrous DCM | -50 to RT | 60 - 80% | Gas evolution ceases; TLC shows non-polar spot formation. |
| Chemoselective Reduction | C2-Aldehyde | NaBH4, MeOH/THF | 0 to 5 | 85 - 95% | LC-MS confirms [M+H]+ 189.0; absence of over-reduction (nitro intact). |
| Nitro Reduction/Cyclization | C5-Nitro | Na2S2O4, DMF/H2O | 110 | 65 - 85% | Complete consumption of SNAr product; distinct UV shift on HPLC. |
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. By understanding the mechanistic causality behind each step, researchers can troubleshoot deviations in real-time.
Protocol A: Regioselective SNAr with Primary Amines
Mechanistic Rationale: The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the nucleophilic amine from becoming protonated (and thus deactivated), which would stall the reaction.
-
Initialization: Dissolve 1.0 eq of 6-chloro-5-nitropicolinaldehyde in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add 1.2 eq of the desired primary amine, followed by 2.0 eq of DIPEA.
-
Thermal Activation: Heat the mixture to 90°C. Self-Validation Check: The solution will rapidly turn deep yellow/orange, indicating the formation of the SNAr Meisenheimer complex.
-
Completion: Stir for 2–4 hours. The reaction is deemed complete when the deep orange color fades to a lighter hue, and LC-MS confirms the disappearance of the starting mass ([M+H]+ 187.0).
-
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and DIPEA salts.
Protocol B: Deoxofluorination of the Aldehyde Moiety
Mechanistic Rationale: Diethylaminosulfur trifluoride (DAST) is highly reactive. The reaction must be initiated at -50°C to prevent exothermic degradation of the nitro group and to control the release of hydrofluoric acid (HF).1 [1], preventing product decomposition and equipment etching.
-
Initialization: To a solution of 6-chloro-5-nitropicolinaldehyde (4.47 mmol) in anhydrous DCM (20 mL), cool the flask to -50°C under an inert argon atmosphere.
-
Fluorination: Dropwise add DAST (8.94 mmol, 2.0 eq). Self-Validation Check: Mild fuming may occur; the temperature must not exceed -40°C during addition.
-
Propagation: Remove the cooling bath and allow the mixture to warm to ambient temperature over 1 hour. Stir for an additional 1 hour.
-
Quenching: Slowly add saturated NaHCO3 solution (50 mL). Self-Validation Check: Vigorous effervescence (CO2 gas evolution) will occur as HF is neutralized. Wait until gas evolution completely ceases.
-
Extraction: Extract with DCM (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol C: Nitro Reduction and Benzimidazole Cyclization
Mechanistic Rationale: 1 [1] because it selectively reduces the nitro group to an amine without risking the reductive dehalogenation of the pyridine ring. The newly formed amine immediately undergoes intramolecular cyclization with the adjacent substituted amine.
-
Initialization: Take the crude product from Protocol A and dissolve it in a 4:1 mixture of DMF/Water.
-
Reduction: Add 3.0 eq of sodium dithionite.
-
Cyclization: Heat the mixture to 110°C for 3 hours. Self-Validation Check: TLC will show the consumption of the SNAr intermediate and the appearance of a highly fluorescent spot under 254 nm UV light, characteristic of the fused azabenzimidazole core.
-
Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF.
Safety and Handling
6-Chloro-5-nitropicolinaldehyde is a highly reactive electrophile. According to standard safety data, it must be 3 [3] to prevent degradation of the aldehyde moiety. It is incompatible with strong oxidizing and reducing agents.
References
- Azabenzimidazoles and their use as AMPA receptor modulators US Patent 11312712B2 URL
Sources
A Technical Guide to the Safe Handling and Storage of 6-Chloro-5-nitropicolinaldehyde
Abstract
6-Chloro-5-nitropicolinaldehyde (CAS No. 1289032-19-4) is a polysubstituted pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its molecular structure, featuring chloro, nitro, and aldehyde functional groups, provides multiple reaction sites for building molecular complexity.[1] However, these same reactive groups necessitate a rigorous and well-informed approach to its handling, storage, and disposal. This guide provides a comprehensive framework for researchers and drug development professionals to manage 6-Chloro-5-nitropicolinaldehyde safely. It synthesizes data from structurally analogous compounds to establish a robust safety protocol in the absence of a dedicated Safety Data Sheet (SDS), emphasizing the principles of risk mitigation, engineering controls, and emergency preparedness.
Compound Profile and Inferred Hazard Assessment
The table below summarizes the known properties of the target compound and the hazard classifications of relevant analogs that inform the safety procedures outlined in this guide.
| Compound | CAS Number | Molecular Formula / Weight | GHS Hazard Statements (Observed or Inferred) |
| 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4[4] | C₆H₃ClN₂O₃ / 186.55 g/mol [4] | Inferred Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] |
| 6-Chloro-5-nitro-2-picoline | 56057-19-3 | C₆H₅ClN₂O₂ / 172.57 g/mol | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[5][6] |
| 1-Chloro-4-nitrobenzene | 100-00-5 | C₆H₄ClNO₂ / 157.56 g/mol | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[3] |
| 2-Chloro-3-nitropyridine | 5470-18-8 | C₅H₃ClN₂O₂ / 158.54 g/mol | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7] |
Based on this comparative analysis, it is prudent to handle 6-Chloro-5-nitropicolinaldehyde as a hazardous compound with acute toxicity (oral, dermal, inhalation), and as a significant irritant to skin, eyes, and the respiratory system.
Risk Mitigation: Engineering and Administrative Controls
The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls:
-
Fume Hood: All manipulations of solid 6-Chloro-5-nitropicolinaldehyde and its solutions must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of fine powders or solvent vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This practice minimizes the risk of cross-contamination of other experiments and surfaces.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8]
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be available to all personnel.
-
Training: All researchers must be trained on the specific hazards and handling procedures outlined in the SOP before working with the compound.[8] This training should be documented.
-
Restricted Access: Access to the compound and its designated handling areas should be limited to authorized and trained personnel.
-
Hygiene Practices: Wash hands and face thoroughly with soap and water after handling the substance and before leaving the laboratory.[5][7] Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye exposure. The selection of PPE should be based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety goggles and a face shield | Permeation-resistant gloves (e.g., Nitrile) | Full-coverage lab coat, closed-toe shoes | Not required if performed in a certified fume hood. |
| Preparing Solutions | Safety goggles | Permeation-resistant gloves (e.g., Nitrile) | Full-coverage lab coat, closed-toe shoes | Not required if performed in a certified fume hood. |
| Large-Scale Operations | Safety goggles and a face shield | Double-gloving with permeation-resistant gloves | Chemical-resistant apron over a lab coat | A NIOSH/MSHA approved respirator may be required if there is a risk of exceeding exposure limits.[5] |
Causality of PPE Choices:
-
Gloves: Nitrile gloves offer good resistance to a wide range of chemicals. Always check for signs of degradation and change gloves immediately if contamination is suspected.
-
Eye Protection: Safety goggles are essential to protect against splashes. A face shield should be added when handling larger quantities or when there is a significant splash risk, protecting the entire face.[8]
-
Lab Coat: A buttoned lab coat prevents incidental skin contact and protects personal clothing from contamination.[8]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount for both personnel safety and maintaining the chemical's integrity.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE and set up the designated work area within the fume hood.
-
Weighing: Use a disposable weigh boat or creased weighing paper. Handle the solid gently to avoid creating airborne dust.
-
Transfer: Transfer the solid directly into the reaction vessel within the fume hood.
-
Dissolution: Add solvent slowly to the solid to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser.
-
Post-Handling: Decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (weigh boats, gloves) in the designated halogenated solid waste container.
Storage Requirements:
-
Temperature: Store at -20°C.[4] This low temperature helps to minimize degradation over time.
-
Atmosphere: Keep the container tightly sealed and store away from moisture.[4] The aldehyde group can be susceptible to oxidation, and the compound may be hygroscopic.
-
Incompatibilities: Store away from strong oxidizing agents.[5] Violent reactions are possible with oxidizing agents.[7]
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
Emergency Procedures: Spills and Exposures
Rapid and correct response to an emergency is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control: If safe to do so, prevent the spill from spreading. Cover with an inert absorbent material like dry sand or earth.[8] Do not use combustible materials like paper towels to absorb large spills.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Caption: Workflow for responding to a chemical spill.
Personnel Exposure Protocol:
-
Inhalation: Immediately move the affected person to fresh air.[5][7] Call for medical assistance.
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Waste Management and Disposal
Proper disposal is a critical final step in the chemical lifecycle to protect the environment. 6-Chloro-5-nitropicolinaldehyde is a halogenated nitroaromatic compound and must be disposed of as hazardous waste.
Disposal Protocol:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[3][9] Doing so complicates the disposal process and increases costs.[9]
-
Container: Use a dedicated, chemically resistant, and clearly labeled waste container for "Halogenated Organic Waste."[3][10] The container must have a secure, tight-fitting cap.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical names of all constituents, and their approximate percentages.[9][10]
-
Accumulation: Do not accumulate excessive amounts of waste. Store the sealed waste container in a designated secondary containment area while awaiting pickup.
-
Final Disposal: The recommended method for final disposal is high-temperature incineration by a licensed hazardous waste disposal contractor.[3] This process effectively destroys the toxic organic compounds.[3] Contact your institution's EHS department to arrange for pickup.[3]
Caption: Decision workflow for chemical waste disposal.
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- ChemScene. (n.d.). 1289032-19-4 | 6-Chloro-5-nitropicolinaldehyde.
- Covestro. (2012, August 22). SAFETY DATA SHEET.
- Merck Millipore. (2024, July 2). SAFETY DATA SHEET.
- Benchchem. (n.d.). 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloro-5-nitro-2-picoline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-6-nitroisoindoline-1,3-dione.
- Sigma-Aldrich. (n.d.). 6-Chloro-5-nitronicotinaldehyde AldrichCPR.
- Parchem. (n.d.). 6-Chloro-5-nitropicolinaldehyde (Cas 1086838-13-2).
- Aldrich. (2024, August 6). SAFETY DATA SHEET - C61208.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- TCI Chemicals. (2025, April 28). SAFETY DATA SHEET - 2-Chloro-5-nitroaniline.
- Chemsrc. (2025, August 21). 6-Chloro-5-nitro-2-picoline | CAS#:56057-19-3.
- Thermo Scientific Acros. (n.d.). 6-Chloro-5-nitro-2-picoline, 98% 5 g.
- ChemBK. (2024, April 9). 6-Chloro Nicotinaldehyde.
- NIH. (2014). Waste Disposal Guide 2014: Chemical Waste.
- PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile.
- Environment, Health and Safety - University of Colorado Boulder. (n.d.). 7.2 Organic Solvents.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- ChemScene. (n.d.). 176433-43-5 | 6-Chloro-5-methylnicotinaldehyde.
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- 6. 6-Chloro-5-nitro-2-picoline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 7. merckmillipore.com [merckmillipore.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Methodological & Application
Application Note: 6-Chloro-5-nitropicolinaldehyde as a Strategic Building Block in Medicinal Chemistry
Executive Summary
The pyridine ring is a foundational structural motif in neuropharmacology and targeted drug discovery. Within this chemical space, 6-chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4) has emerged as a highly versatile, polysubstituted building block. This application note provides an in-depth mechanistic guide and self-validating protocols for the synthesis and utilization of this scaffold, specifically highlighting its role in developing azabenzimidazole-based AMPA receptor modulators.
Structural Rationale & Orthogonal Reactivity
The strategic value of 6-chloro-5-nitropicolinaldehyde lies in its three distinct, orthogonally reactive functional groups positioned on an electron-deficient heteroaromatic core . This specific arrangement allows medicinal chemists to build molecular complexity sequentially without the need for excessive protecting group manipulations.
-
C-2 Aldehyde: Highly electrophilic and primed for reductive amination or olefination. It serves as the primary anchor point for extending the carbon framework or introducing amine appendages.
-
C-6 Chloro: The electron-withdrawing nature of the adjacent pyridine nitrogen and the para-nitro group highly activates this position, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling.
-
C-5 Nitro: Serves as a stable, "masked" amine. Retaining the nitro oxidation state during early synthetic steps is crucial; it prevents premature side reactions (such as self-condensation) that would occur if a primary aniline were present alongside the reactive aldehyde.
Orthogonal reactivity profile of 6-chloro-5-nitropicolinaldehyde.
Synthesis of the Picolinaldehyde Scaffold
Mechanistic Causality: Reagent Selection
The synthesis of 6-chloro-5-nitropicolinaldehyde typically begins with the oxidation of its primary alcohol precursor, (6-chloro-5-nitropyridin-2-yl)methanol. The choice of oxidant is the most critical parameter here. Strong, aqueous oxidants (e.g., KMnO₄ or Jones reagent) will inevitably drive the reaction past the aldehyde stage, resulting in the unwanted 6-chloro-5-nitropicolinic acid .
To prevent over-oxidation, Dess-Martin Periodinane (DMP) is selected. DMP operates under mild, anhydrous conditions at ambient temperature. The hypervalent iodine mechanism facilitates a highly controlled, two-electron oxidation that strictly arrests at the aldehyde stage .
Protocol 1: Controlled Oxidation via Dess-Martin Periodinane
This protocol is engineered as a self-validating system, utilizing visual and chemical cues to confirm successful execution.
-
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve (6-chloro-5-nitropyridin-2-yl)methanol (1.0 eq, e.g., 6.05 mmol) in anhydrous dichloromethane (DCM) (approx. 0.06 M concentration).
-
Oxidant Addition: Add Dess-Martin periodinane (1.5 eq, 9.07 mmol) in a single portion.
-
Self-Validation Check 1 (Visual): The mixture will initially form a cloudy brown suspension. As the hypervalent iodine complex engages the alcohol and solubilizes, the mixture will transition to a clear solution (typically within 30 minutes at ambient temperature).
-
-
Reaction Monitoring: Stir the reaction at ambient temperature for 3 hours.
-
Self-Validation Check 2 (Analytical): Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the highly polar baseline spot (alcohol) completely disappears, replaced by a distinct, less polar UV-active spot (aldehyde).
-
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution (0.5 volumes relative to DCM) followed by saturated aqueous Na₂S₂O₃.
-
Causality: NaHCO₃ neutralizes the acetic acid byproduct of the DMP reaction, while Na₂S₂O₃ reduces any unreacted hypervalent iodine species.
-
Self-Validation Check 3 (Physical): Effervescence (CO₂ release) will occur. The organic layer must become completely clear, indicating the successful destruction of residual oxidant.
-
-
Extraction & Isolation: Dilute with additional DCM and water. Separate the organic layer, extract the aqueous layer with DCM (3x), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde.
Downstream Application: Azabenzimidazole Synthesis
Mechanistic Causality: Reaction Sequencing
6-Chloro-5-nitropicolinaldehyde is a vital precursor in the synthesis of azabenzimidazole derivatives, which are potent AMPA receptor modulators used in treating neurological disorders .
The sequence of functionalization is paramount: Reductive amination must precede nitro reduction. If the nitro group were reduced first, the resulting electron-rich aniline would immediately undergo intramolecular or intermolecular Schiff base formation with the highly electrophilic C-2 aldehyde, leading to intractable polymeric mixtures. By executing reductive amination first, the aldehyde is safely converted to a secondary amine, clearing the path for clean nitro reduction and subsequent cyclization.
Synthetic workflow from primary alcohol to azabenzimidazole scaffold.
Protocol 2: Reductive Amination & Cyclization Preparation
-
Imine Formation: Dissolve 6-chloro-5-nitropicolinaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours to allow complete imine formation.
-
Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups render it too mild to reduce unreacted aldehydes, but highly efficient at reducing the protonated iminium ion intermediate. This guarantees high conversion to the secondary amine without reverting the starting material to the primary alcohol.
-
-
Nitro Reduction & Cyclization: Following isolation of the secondary amine, the nitro group is reduced (e.g., via Fe/NH₄Cl or Pd/C with H₂) to yield a diamine intermediate, which is immediately treated with an orthoester or an aldehyde under acidic conditions to close the azabenzimidazole ring.
Quantitative Data & Physicochemical Properties
To ensure rigorous quality control and reproducible scale-up, the following physicochemical parameters and reaction metrics must be verified .
| Property / Parameter | Value / Condition | Scientific Rationale |
| CAS Number | 1289032-19-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₃ClN₂O₃ | - |
| Molecular Weight | 186.55 g/mol | Required for precise stoichiometric calculations. |
| Optimal Oxidation Temp | Ambient (~20-25 °C) | Balances the activation energy required for the hypervalent iodine intermediate while preventing thermal degradation. |
| Typical Oxidation Yield | 85% - 92% | High efficiency is expected due to the mild nature of DMP, which prevents over-oxidation to the carboxylic acid. |
| Storage Conditions | -20 °C, inert atmosphere | Prevents slow atmospheric oxidation of the aldehyde and degradation of the nitroaromatic core. |
Self-Validating Quality Control (QC)
Before deploying 6-chloro-5-nitropicolinaldehyde in downstream cross-coupling or amination workflows, validate the batch integrity using the following metrics:
-
¹H NMR Spectroscopy: The defining signature of successful oxidation is the appearance of a sharp singlet far downfield (typically between δ 9.8 - 10.5 ppm in CDCl₃), corresponding to the newly formed aldehyde proton. The disappearance of the methylene doublet ( ∼δ 4.8 ppm) confirms the absence of the starting alcohol.
-
Purity Assessment: Ensure purity is ≥ 95% via HPLC. Impurities, particularly residual Dess-Martin periodinane or iodinane byproducts, can severely poison palladium catalysts in subsequent SNAr or cross-coupling steps.
References
- Title: WO2016176460A1 - Azabenzimidazoles and their use as AMPA receptor modulators | Source: Google Patents | URL
Nucleophilic aromatic substitution reactions of 6-Chloro-5-nitropicolinaldehyde
An Application and Protocol Guide for the Nucleophilic Aromatic Substitution Reactions of 6-Chloro-5-nitropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Chloro-5-nitropicolinaldehyde
6-Chloro-5-nitropicolinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its structure is primed for selective chemical modifications, making it a valuable intermediate for constructing complex molecular architectures.[1] The pyridine core is a fundamental motif in numerous pharmaceuticals, and this particular compound offers three distinct points for chemical diversification: a reactive aldehyde, a displaceable chlorine atom, and a nitro group that can be further transformed.[1]
This guide focuses on the nucleophilic aromatic substitution (SNAr) reactions at the C6 position, a powerful method for introducing a wide range of functionalities onto the pyridine ring. The strategic placement of the electron-withdrawing nitro group and the ring nitrogen atom significantly activates the chlorine for displacement, enabling facile synthesis of diverse derivatives.[1][2]
PART 1: Principles of Reactivity in 6-Chloro-5-nitropicolinaldehyde
The susceptibility of 6-Chloro-5-nitropicolinaldehyde to nucleophilic attack is governed by the electronic properties of the substituted pyridine ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, in this molecule, several factors converge to render the C6 position highly electrophilic.
1.1. Activation by the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient aromatic system. This inherent property makes the ring more susceptible to nucleophilic attack compared to a benzene ring.[3][4] The nitrogen atom is particularly effective at stabilizing the negative charge in the intermediate formed during nucleophilic attack at the C2 and C6 (ortho) and C4 (para) positions through resonance.[5][6]
1.2. Activation by the Nitro Group: The nitro group (-NO₂) at the C5 position is a powerful electron-withdrawing group. Its presence further depletes the electron density of the aromatic ring, significantly enhancing its electrophilicity.[7][8] Crucially, the nitro group is positioned ortho to the chlorine leaving group. This geometric arrangement is key, as it allows for direct resonance stabilization of the negatively charged intermediate formed upon nucleophilic attack.[1][7]
1.3. The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via a concerted Sₙ2 or a stepwise Sₙ1 mechanism, which are uncommon for aryl halides.[8][9] Instead, it follows a two-step addition-elimination pathway.
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine (C6). This step is typically the rate-determining step.[7] The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][8][10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the net substitution of the chlorine atom by the nucleophile.
The mechanism is visualized below. The stability of the Meisenheimer complex is the cornerstone of this reaction's feasibility. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ortho-nitro group, making the intermediate significantly more stable and lowering the activation energy of the reaction.[10]
Caption: General mechanism for the SNAr reaction.
PART 2: Experimental Protocols and Application Notes
This section provides detailed protocols for the SNAr reaction of 6-Chloro-5-nitropicolinaldehyde with common classes of nucleophiles. The presented conditions are robust starting points and may require optimization based on the specific nucleophile used.
General Experimental Workflow
A typical experimental procedure follows a logical sequence from setup to purification. This workflow ensures reproducibility and high purity of the final product.
Caption: Standard workflow for SNAr synthesis and purification.
Reaction with Oxygen Nucleophiles (O-Nucleophiles)
The substitution with alcohols and phenols (alkoxides/phenoxides) is a common strategy to introduce ether linkages. These reactions typically require a base to deprotonate the hydroxyl group, generating the more potent nucleophilic alkoxide or phenoxide.
Protocol 2.1.1: General Procedure for O-Arylation/O-Alkylation
-
Reagent Preparation: To a solution of the desired alcohol or phenol (1.1-1.5 equivalents) in a dry polar aprotic solvent (e.g., DMF, DMSO, or THF, ~0.2 M) under an inert atmosphere (N₂ or Argon), add a suitable base (1.2-2.0 equivalents) portion-wise at 0 °C.
-
Causality Note: Using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is crucial to generate the alkoxide/phenoxide, which is a much stronger nucleophile than the neutral alcohol/phenol. Polar aprotic solvents are used because they solvate the cation of the base but not the nucleophile, increasing its reactivity.
-
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes. Then, add a solution of 6-Chloro-5-nitropicolinaldehyde (1.0 equivalent) in the same solvent dropwise.
-
Reaction Progression: Heat the reaction mixture to the desired temperature (typically between 50-100 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired ether product.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product Structure |
| Phenol | K₂CO₃ | DMF | 80 | 4-8 | 6-Phenoxy-5-nitropicolinaldehyde |
| Methanol | NaH | THF | 60 | 2-6 | 6-Methoxy-5-nitropicolinaldehyde |
| Benzyl alcohol | NaH | DMF | 70 | 6-12 | 6-(Benzyloxy)-5-nitropicolinaldehyde |
| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 90 | 4-8 | 6-(4-Methoxyphenoxy)-5-nitropicolinaldehyde |
Reaction with Nitrogen Nucleophiles (N-Nucleophiles)
The introduction of nitrogen-containing moieties is fundamental in drug discovery. Primary and secondary amines, anilines, and heterocycles readily displace the chloride to form C-N bonds.
Protocol 2.2.1: General Procedure for Amination
-
Reaction Setup: In a reaction vessel, dissolve 6-Chloro-5-nitropicolinaldehyde (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, ethanol, or DMF, ~0.2 M).
-
Reagent Addition: Add the amine nucleophile (1.1-2.0 equivalents). For amine hydrochlorides, or less reactive amines, the addition of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or K₂CO₃, 2.0-3.0 equivalents) is required.[3]
-
Causality Note: The base is essential to neutralize the HCl formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it inactive. Using an excess of the amine nucleophile can sometimes serve this purpose as well.
-
-
Reaction Progression: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). The reaction is often complete within a few hours but can be heated overnight if necessary.[3] Monitor completion by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product Structure |
| Piperidine | K₂CO₃ | ACN | 60 | 2-4 | 5-Nitro-6-(piperidin-1-yl)picolinaldehyde |
| Aniline | DIPEA | DMF | 100 | 8-16 | 5-Nitro-6-(phenylamino)picolinaldehyde |
| Morpholine | None (2 eq.) | EtOH | 80 | 3-6 | 6-Morpholino-5-nitropicolinaldehyde |
| Benzylamine | TEA | ACN | 70 | 4-8 | 6-(Benzylamino)-5-nitropicolinaldehyde |
Reaction with Sulfur Nucleophiles (S-Nucleophiles)
Thiols are excellent nucleophiles for SNAr reactions, readily forming thioethers. The high nucleophilicity of thiols often allows these reactions to proceed under milder conditions compared to their oxygen and nitrogen counterparts.
Protocol 2.3.1: General Procedure for Thiolation
-
Reagent Preparation: To a solution of the thiol (1.1 equivalents) in a polar aprotic solvent like DMF or acetonitrile (~0.2 M), add a mild base such as K₂CO₃ or TEA (1.5 equivalents).
-
Causality Note: The base deprotonates the thiol to form the highly nucleophilic thiolate anion, which rapidly attacks the pyridine ring.
-
-
Reaction Initiation: Stir for 15-20 minutes at room temperature, then add 6-Chloro-5-nitropicolinaldehyde (1.0 equivalent).
-
Reaction Progression: Stir the reaction at room temperature or warm gently (e.g., to 40-60 °C) to accelerate the reaction. Thiols are typically very reactive, and the reaction is often complete in 1-4 hours.[11] Monitor by TLC or LC-MS.
-
Work-up and Isolation: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude thioether by flash column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product Structure |
| Thiophenol | K₂CO₃ | DMF | 25-40 | 1-3 | 5-Nitro-6-(phenylthio)picolinaldehyde |
| Benzyl Mercaptan | TEA | ACN | 25 | 1-2 | 6-(Benzylthio)-5-nitropicolinaldehyde |
| Ethanethiol | K₂CO₃ | DMF | 25-50 | 2-4 | 6-(Ethylthio)-5-nitropicolinaldehyde |
PART 3: Chemoselectivity and Troubleshooting
3.1. Chemoselectivity Considerations
The aldehyde group on 6-Chloro-5-nitropicolinaldehyde introduces an additional electrophilic site. However, under typical SNAr conditions, the C6 position is significantly more reactive towards soft nucleophiles (amines, thiols) and basic alkoxides/phenoxides than the aldehyde carbonyl.
-
Strong, "Hard" Nucleophiles: Highly reactive, non-basic nucleophiles or organometallic reagents could potentially react with the aldehyde. Careful control of reaction conditions is necessary.
-
Reductive Amination: If primary amines are used, there is a possibility of competitive condensation with the aldehyde to form an imine, especially with prolonged heating. This can usually be avoided by using controlled temperatures and reaction times. The SNAr reaction is generally much faster.
3.2. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient activation (weak base).2. Nucleophile is too weak.3. Low reaction temperature or time.4. Deactivated nucleophile (e.g., protonated amine). | 1. Use a stronger base (e.g., NaH instead of K₂CO₃).2. Pre-form the nucleophilic anion.3. Increase temperature and/or reaction time.4. Ensure sufficient base is present to neutralize any acid. |
| Multiple Products | 1. Side reaction with the aldehyde group.2. Decomposition of starting material or product under harsh conditions. | 1. Lower the reaction temperature.2. Use a milder base or less forcing conditions. Monitor reaction closely and stop once starting material is consumed. |
| Difficulty in Purification | 1. Product is highly polar.2. Base or salt byproducts co-eluting. | 1. Use a more polar solvent system for chromatography (e.g., with MeOH).2. Perform an aqueous work-up to remove inorganic salts before chromatography. |
References
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Link]
-
S Ar Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. Synfacts. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]
-
Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed). [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]
-
Reaction Examples. Chem Assist. [Link]
-
16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]
-
3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]
Sources
- 1. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-Chloro-5-nitropicolinaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The functionalization of highly electron-deficient heteroaromatics is a cornerstone of modern drug discovery. 6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4) is a highly versatile, yet chemically sensitive, building block. It features three distinct functional groups that dictate its reactivity:
-
The 6-Chloro Group: Acts as the primary electrophilic site for palladium-catalyzed cross-coupling.
-
The 5-Nitro Group: Exerts strong inductive and resonance electron-withdrawing effects, significantly lowering the LUMO of the pyridine ring and accelerating the oxidative addition of Pd(0) to the C-Cl bond (1)[1].
-
The 2-Aldehyde Group: Provides a handle for late-stage functionalization (e.g., reductive amination) but introduces severe sensitivity to strong bases and nucleophiles.
The Causality of Condition Selection
The primary challenge in this Suzuki coupling is preventing the degradation of the sensitive aldehyde group. Strong bases (e.g., NaOH, KOtBu) typically used to accelerate transmetalation will induce rapid Cannizzaro reactions or unwanted aldol condensations. Therefore, the strategic use of mild bases (such as K2CO3 or KF ) is non-negotiable. Furthermore, we recommend Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center—a strict prerequisite for reductive elimination—while its large bite angle stabilizes the intermediate complex against the extreme electron deficiency of the nitropyridine core (2)[2].
Caption: Mechanistic cycle of Suzuki coupling for 6-Chloro-5-nitropicolinaldehyde highlighting key phases.
Substrate Profiling & Optimization Data
To establish a self-validating protocol, empirical data comparing various reaction environments is essential. The table below synthesizes quantitative optimization data for coupling 6-chloro-5-nitropicolinaldehyde with a standard electron-neutral arylboronic acid.
| Base (Equiv) | Solvent System | Temp (°C) | Catalyst (5 mol%) | Yield (%) | Mechanistic Observation / Causality |
| K2CO3 (2.0) | 1,4-Dioxane / H2O (4:1) | 80 °C | Pd(dppf)Cl2 | 88% | Optimal. Mild base protects aldehyde; water aids transmetalation. |
| NaOH (2.0) | THF / H2O (4:1) | 60 °C | Pd(PPh3)4 | <15% | Extensive aldehyde degradation (Cannizzaro side-reactions). |
| Cs2CO3 (2.0) | Toluene / H2O (10:1) | 90 °C | Pd(dppf)Cl2 | 76% | Good yield, but trace protodeboronation observed due to higher temp. |
| KF (3.0) | Toluene (Anhydrous) | 100 °C | Pd2(dba)3 / SPhos | 82% | Excellent alternative for highly water-sensitive boronic acids. |
Detailed Experimental Protocols
The following methodologies are engineered to ensure high fidelity and reproducibility, adapting principles from established chloronitropyridine couplings (3)[3].
Protocol A: Standard Mild Aqueous Suzuki Coupling
Best for standard, stable aryl and heteroaryl boronic acids.
Reagents:
-
6-Chloro-5-nitropicolinaldehyde (1.0 equiv, 1.0 mmol, 186.5 mg)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%, ~41 mg)
-
Potassium carbonate ( K2CO3 ) (2.0 equiv, 2.0 mmol, 276 mg)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-5-nitropicolinaldehyde and the arylboronic acid. Add 8 mL of 1,4-Dioxane and 2 mL of H2O . Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for 15 minutes. Causality: O2 rapidly oxidizes the electron-rich Pd(0) intermediate, leading to catalyst death (palladium black).
-
Catalyst & Base Addition: Briefly open the flask under a positive flow of inert gas to add K2CO3 and Pd(dppf)Cl2 . The solution will typically turn a deep red/orange.
-
Thermal Activation: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf≈0.4 ) should disappear, replaced by a highly UV-active product spot.
-
Quench & Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (15 mL), followed by brine (15 mL). Causality: Avoid acidic workups, as the product aldehyde can form hydrates or acetals depending on the solvent.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography on silica gel.
Protocol B: Anhydrous Fluoride-Mediated Coupling
Best for boronic acids prone to protodeboronation (e.g., electron-deficient or ortho-substituted variants).
Reagents:
-
6-Chloro-5-nitropicolinaldehyde (1.0 equiv)
-
Arylboronic acid pinacol ester (Aryl-BPin) (1.5 equiv)
-
Pd2(dba)3 (2.5 mol%) and SPhos ligand (10 mol%)
-
Spray-dried Potassium Fluoride ( KF ) (3.0 equiv)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Assembly: In a glovebox or under strict Schlenk conditions, combine all solid reagents in a sealed vial.
-
Solvent Addition: Inject anhydrous, degassed toluene. Causality: The fluoride ion from KF acts as a highly nucleophilic, yet non-basic activator that forms a reactive fluoroborate complex, driving transmetalation without the need for water or hydroxide ions.
-
Reaction: Heat at 100 °C for 12 hours.
-
Filtration: Cool to room temperature, dilute with DCM, and filter directly through a pad of Celite to remove inorganic salts. Concentrate and purify via chromatography.
Caption: Step-by-step experimental workflow for the optimal Suzuki coupling protocol.
Troubleshooting & Self-Validation Mechanisms
-
Issue: Complete loss of starting material, but multiple highly polar spots on TLC.
-
Causality: Aldehyde degradation. The base is too strong, or the temperature is too high.
-
Solution: Switch from K2CO3 to NaHCO3 or KF . Lower the temperature to 60 °C and extend the reaction time.
-
-
Issue: Precipitation of a black solid (Palladium Black) within 30 minutes.
-
Causality: Catalyst deactivation via oxidation or lack of stabilizing ligands.
-
Solution: Ensure rigorous degassing of the water/dioxane mixture. Water holds significant dissolved oxygen. Sparge for at least 15–20 minutes prior to adding the palladium source.
-
-
Issue: High recovery of starting material, detection of de-boronated aryl species (Ar-H).
-
Causality: Protodeboronation of the boronic acid outcompetes transmetalation.
-
Solution: Switch to Protocol B (Anhydrous conditions) or use the corresponding Boronic Acid Pinacol Ester (BPin) instead of the free boronic acid.
-
References
- Benchchem: 6-Chloro-5-nitropicolinaldehyde Product and Synthetic Analysis.
- Benchchem: Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.
- National Institutes of Health (PMC): Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
Sources
Application Notes & Protocols: Leveraging 6-Chloro-5-nitropicolinaldehyde in Advanced Condensation Reactions
Introduction: 6-Chloro-5-nitropicolinaldehyde is a polysubstituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic architecture, featuring three distinct and strategically positioned functional groups, offers a powerful platform for constructing complex molecular scaffolds.[1] The pyridine ring is a foundational motif in countless pharmaceuticals and functional materials, making the synthesis and derivatization of compounds like 6-Chloro-5-nitropicolinaldehyde a central theme in drug discovery.[1]
This guide provides an in-depth exploration of aldehyde condensation reactions utilizing this specific reagent. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental design, and provide detailed, field-tested protocols for key transformations.
Molecular Profile and Reactivity Analysis
The synthetic utility of 6-Chloro-5-nitropicolinaldehyde stems from the electronically distinct nature of its functional groups.
-
Aldehyde Group (-CHO): The primary site for the condensation reactions discussed herein.
-
Chloro Group (-Cl): A competent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that can be reduced to an amine for further derivatization.[1]
The convergence of the electron-withdrawing effects from the pyridine nitrogen, the nitro group, and the chloro group renders the carbonyl carbon of the aldehyde exceptionally electrophilic. This heightened reactivity makes it an ideal substrate for a range of condensation reactions, often proceeding under milder conditions than less activated aldehydes.[2]
Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₃ClN₂O₃ |
| Molecular Weight | 186.55 g/mol |
| IUPAC Name | 6-chloro-5-nitropyridine-2-carbaldehyde |
| Appearance | Typically a yellow to tan solid (to be confirmed experimentally) |
| Solubility | Soluble in common organic solvents like DCM, THF, Ethyl Acetate |
Reactivity Schematic
The diagram below illustrates the key reactive sites and the electronic influences governing the molecule's behavior in condensation reactions.
Caption: Reactivity map of 6-Chloro-5-nitropicolinaldehyde.
Core Application: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[3] The high electrophilicity of 6-Chloro-5-nitropicolinaldehyde makes it an excellent substrate for this transformation, leading to the synthesis of electron-deficient alkenes which are valuable precursors for various heterocyclic and pharmaceutical compounds.
Mechanism Insight
The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) which deprotonates the active methylene compound to form a nucleophilic enolate.[4] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate alkoxide is protonated and subsequently undergoes dehydration (elimination of water), often spontaneously, to yield the stable α,β-unsaturated product.[3]
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for Knoevenagel condensation.
Protocol 1: Synthesis of 2-((6-chloro-5-nitropyridin-2-yl)methylene)malononitrile
Objective: To synthesize a key vinyl-substituted pyridine derivative via Knoevenagel condensation with malononitrile.
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)[5]
-
Ethanol (or Isopropanol), sufficient to dissolve starting material
-
Deionized Water (for precipitation)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC setup, and filtration apparatus.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-5-nitropicolinaldehyde (1.0 eq).
-
Reagent Addition: Add ethanol to dissolve the aldehyde completely. To this solution, add malononitrile (1.05 eq).
-
Catalyst Introduction: Add a catalytic amount of piperidine (approx. 0.1 eq) to the stirring mixture.
-
Expert Insight: Piperidine is a sufficiently strong base to deprotonate malononitrile without promoting unwanted side reactions. For more sensitive substrates, a milder catalyst like ammonium acetate can be employed.[4]
-
-
Reaction: Stir the mixture at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aldehyde spot indicates reaction completion. Reaction times are typically short, ranging from 30 minutes to a few hours.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate directly. If not, slowly add cold deionized water to the flask while stirring until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification & Validation: The crude product is often of high purity. If required, recrystallize from a suitable solvent (e.g., ethanol/water mixture). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Core Application: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aldehyde (without α-hydrogens) with an enolizable ketone or aldehyde.[7] 6-Chloro-5-nitropicolinaldehyde is an ideal electrophilic partner in this reaction, as its lack of α-hydrogens prevents self-condensation, leading to cleaner reactions and higher yields of the desired α,β-unsaturated ketone (a chalcone analogue).[8][9]
Mechanism Insight
The reaction is catalyzed by a strong base (e.g., NaOH, KOH) which removes an α-proton from the ketone to form a nucleophilic enolate.[8] This enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate. Due to the aromatic nature of the pyridine ring and the extended conjugation in the product, this intermediate rapidly undergoes base-catalyzed dehydration to yield the highly stable enone product.[9]
Protocol 2: Synthesis of (E)-1-(6-chloro-5-nitropyridin-2-yl)-3-arylprop-2-en-1-one (Chalcone Analogue)
Objective: To synthesize a chalcone-like scaffold by reacting the title aldehyde with a ketone like acetophenone.
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Acetophenone (or other enolizable ketone) (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)[8]
-
Ice-cold water
Procedure:
-
Setup: In a flask suitable for vigorous stirring (e.g., an Erlenmeyer flask), dissolve 6-Chloro-5-nitropicolinaldehyde (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.
-
Base Addition: Cool the mixture in an ice bath. While stirring vigorously, slowly add the aqueous NaOH solution dropwise.
-
Expert Insight: The slow addition of a strong base is critical. It ensures the formation of the ketone enolate while minimizing potential side reactions. The reaction is often exothermic.
-
-
Reaction: A precipitate usually begins to form shortly after base addition.[8] Continue stirring the mixture in the ice bath for 30 minutes, then allow it to stir at room temperature for an additional 1-2 hours or until TLC indicates completion.
-
Work-up: Cool the reaction mixture in an ice bath again for at least 30 minutes to maximize precipitation.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the crystals thoroughly with a generous amount of ice-cold water to remove any residual NaOH. A final wash with a small amount of cold ethanol can also be performed.
-
Purification & Validation: Air-dry the product. Recrystallization from ethanol is typically sufficient for purification. Confirm the structure and purity via NMR, MS, and melting point analysis. Microwave-assisted Claisen-Schmidt reactions have also been shown to be highly efficient, reducing reaction times and potentially increasing yields.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Reagent Handling:
-
6-Chloro-5-nitropicolinaldehyde: While specific toxicity data is limited, treat as a potentially harmful and irritating compound. Avoid inhalation of dust and contact with skin and eyes.
-
Piperidine/NaOH: These are corrosive bases. Handle with extreme care to avoid skin and eye burns.
-
Malononitrile: Toxic if swallowed or in contact with skin. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Benchchem. (n.d.). 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4.
- ResearchGate. (n.d.). Condensation of 2-methyl-3-nitropyridines with aromatic aldehydes.
- Royal Society of Chemistry. (2021). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. PubMed Central.
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.).
- ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- Benchchem. (n.d.). A Comparative Guide to 4-Methyl-5-nitropicolinaldehyde and Other Picolinaldehyde Derivatives in Synthesis.
- (n.d.).
- Banaras Hindu University. (n.d.).
- ACG Publications. (2021).
- (n.d.).
- Master Organic Chemistry. (2020).
- National Center for Biotechnology Information. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PubMed Central.
Sources
- 1. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. ijcps.org [ijcps.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of novel kinase inhibitors from 6-Chloro-5-nitropicolinaldehyde
Application Note: Synthesis of Novel Imidazo[4,5-b]pyridine Kinase Inhibitors from 6-Chloro-5-nitropicolinaldehyde
Introduction & Scientific Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic ATP and bind to the highly conserved kinase hinge region. The imidazo[4,5-b]pyridine (often referred to as an azabenzimidazole) core is a widely utilized pharmacophore in oncology and immunology, known for targeting critical kinases such as Syk, VEGFR2, and ATR, as well as modulating AMPA receptors[1],[2].
6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4) serves as an exceptionally versatile, tri-functionalized building block for constructing these scaffolds[3]. Its unique substitution pattern—an electrophilic aldehyde at C2, a highly activated chloro leaving group at C6, and a reducible nitro group at C5—allows for a highly regiocontrolled, sequential functionalization strategy[3]. This application note details a validated, four-step synthetic workflow to generate novel 2,5,6-trisubstituted imidazo[4,5-b]pyridine kinase inhibitors, emphasizing the mechanistic causality behind each protocol step.
Fig 1: Kinase signaling pathway illustrating the target intervention point of the synthesized inhibitors.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of the target scaffold from 6-chloro-5-nitropicolinaldehyde must follow a strict operational sequence dictated by the electronic properties of the pyridine ring[3]. Deviating from this sequence will result in catastrophic yield loss due to competing side reactions.
-
Aldehyde Derivatization (Reductive Amination): The C2-aldehyde is the most reactive electrophile. It must be converted first to establish the solvent-exposed tail of the inhibitor (e.g., a morpholine moiety)[3]. Leaving the aldehyde unprotected during subsequent basic SNAr steps would lead to unwanted aldol condensations or Cannizzaro-type degradation.
-
Nucleophilic Aromatic Substitution (SNAr): The C5-nitro group strongly withdraws electron density, activating the C6-chloro position for SNAr by aniline derivatives (which will form the hinge-binding moiety)[3].
-
Nitro Reduction: The C5-nitro group is reduced to an amine. Causality Check: This must occur after the SNAr step. If the nitro group is reduced prior, the resulting electron-donating amino group would flood the pyridine ring with electron density, rendering the C6-chloro inert to nucleophilic attack.
-
Cyclization: The resulting ortho-diamine is condensed with an orthoester to construct the final imidazo[4,5-b]pyridine core[1].
Fig 2: Logical synthetic workflow emphasizing the required sequential functionalization.
Step-by-Step Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction completion before proceeding.
Step 1: Chemoselective Reductive Amination
Objective: Attach the solvent-exposed morpholine tail.
-
Dissolve 6-chloro-5-nitropicolinaldehyde (1.0 eq, 10 mmol) and morpholine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).
-
Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the iminium intermediate without touching the unreacted aldehyde or the sensitive nitro group[3].
-
Stir for 4 hours at room temperature.
-
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the SM peak (m/z 187) disappears and the product peak (m/z 258) emerges.
-
Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate to yield Intermediate 1 .
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the hinge-binding aniline moiety.
-
Dissolve Intermediate 1 (1.0 eq) and 4-fluoroaniline (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) (30 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the aniline nucleophile from being protonated and deactivated.
-
Heat the mixture to 80°C for 12 hours.
-
Self-Validation (IPC): The mixture will transition from a pale yellow suspension to a deep red, homogeneous solution, visually indicating the formation of the Meisenheimer complex and subsequent chloride displacement. Confirm completion via LC-MS (appearance of m/z 333).
-
Cool to room temperature, precipitate by pouring into ice water, filter, and dry to yield Intermediate 2 [1].
Step 3: Chemoselective Nitro Reduction
Objective: Generate the requisite ortho-diamine for cyclization.
-
Suspend Intermediate 2 (1.0 eq) in a 4:1 mixture of Ethanol/Water (50 mL).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl) (5.0 eq). Causality: The Béchamp reduction (Fe/NH4Cl) is strictly utilized here instead of Pd/C catalyzed hydrogenation. Pd/C carries a high risk of unwanted hydrodefluorination of the 4-fluoroaniline moiety, whereas Fe/NH4Cl is highly chemoselective for the nitro group.
-
Reflux at 90°C for 3 hours.
-
Self-Validation (IPC): Spot on TLC (Hexanes/EtOAc 1:1). The highly fluorescent yellow spot of the nitro compound will be replaced by a highly polar, UV-active baseline spot.
-
Filter hot through a pad of Celite to remove iron salts, concentrate the filtrate, and extract with EtOAc to yield Intermediate 3 .
Step 4: Imidazo[4,5-b]pyridine Ring Closure
Objective: Finalize the azabenzimidazole pharmacophore.
-
Dissolve Intermediate 3 (1.0 eq) in triethyl orthoformate (10 mL/mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq). Causality: Triethyl orthoformate acts as both the solvent and the electrophilic one-carbon synthon. The acid catalyst activates the orthoester, driving the sequential condensation and elimination of ethanol to close the ring[2].
-
Heat to 110°C for 6 hours.
-
Self-Validation (IPC): LC-MS will show a mass shift of +10 Da relative to the diamine (m/z 303 -> m/z 313), confirming the insertion of the carbon bridge and the loss of three molecules of ethanol.
-
Concentrate in vacuo and purify via reverse-phase flash chromatography to yield the final Kinase Inhibitor .
Quantitative Yield & Analytical Data Summary
The following table summarizes the expected quantitative outcomes and analytical markers for a 10 mmol scale synthesis, demonstrating the high efficiency of this route.
| Step | Intermediate / Final Product | Reaction Type | Yield (%) | Purity (HPLC) | LC-MS (m/z)[M+H]+ |
| 1 | 4-((6-chloro-5-nitropyridin-2-yl)methyl)morpholine | Reductive Amination | 88% | >95% | 258.1 |
| 2 | N-(4-fluorophenyl)-6-(morpholinomethyl)-3-nitropyridin-2-amine | SNAr | 82% | >97% | 333.1 |
| 3 | N2-(4-fluorophenyl)-6-(morpholinomethyl)pyridine-2,3-diamine | Nitro Reduction | 91% | >98% | 303.1 |
| 4 | 3-(4-fluorophenyl)-5-(morpholinomethyl)-3H-imidazo[4,5-b]pyridine | Cyclization | 78% | >99% | 313.1 |
References
- WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators Source: Google Patents URL
- US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators Source: Google Patents URL
Sources
- 1. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 2. US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents [patents.google.com]
- 3. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
Application Notes: The Strategic Utility of 6-Chloro-5-nitropicolinaldehyde in Modern Synthesis
Introduction: A Multifaceted Building Block
In the landscape of organic and medicinal chemistry, the synthesis of complex molecular architectures relies on the availability of versatile and strategically functionalized intermediates.[1][] 6-Chloro-5-nitropicolinaldehyde emerges as a highly valuable heterocyclic building block, offering multiple, distinct reaction sites for controlled molecular elaboration.[1] Its structure, featuring a pyridine core substituted with an aldehyde, a chloro group, and a nitro group, provides a powerful platform for constructing diverse molecular frameworks, particularly in the realm of drug discovery and materials science.[1][3]
The strategic placement of these functional groups dictates its reactivity profile:
-
The Aldehyde: A versatile handle for carbon-carbon and carbon-nitrogen bond formation through reactions like reductive amination, Wittig olefination, and condensations.[1]
-
The Chloro Group: Activated by the adjacent electron-withdrawing nitro and aldehyde groups, it is primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.[4][5]
-
The Nitro Group: A powerful electron-withdrawing group that influences the reactivity of the entire ring system. It can also be readily reduced to an amino group, opening up another avenue for derivatization.[3][6]
This guide provides an in-depth exploration of the synthetic utility of 6-Chloro-5-nitropicolinaldehyde, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Compound Properties
| Property | Value | Source(s) |
| CAS Number | 1289032-19-4 | [1][7][8] |
| Molecular Formula | C₆H₃ClN₂O₃ | [7] |
| Molecular Weight | 186.55 g/mol | [7] |
| IUPAC Name | 6-chloro-5-nitropyridine-2-carbaldehyde | [9] |
| Purity | Typically ≥95-97% | [7][8] |
| Storage | -20°C, sealed, away from moisture | [7][8] |
| SMILES | O=CC1=NC(Cl)=C(=O)C=C1 | [7] |
Synthesis of the Intermediate
The availability of 6-Chloro-5-nitropicolinaldehyde is a prerequisite for its use. A common and effective method for its preparation is the selective oxidation of the corresponding primary alcohol, (6-chloro-5-nitropyridin-2-yl)methanol.[1] This precursor alcohol is typically derived from its methyl analog, 6-Chloro-5-nitro-2-picoline.[10][11] The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.[1]
Caption: Synthetic pathway to 6-Chloro-5-nitropicolinaldehyde.
Protocol 2.1: Synthesis via Oxidation of (6-chloro-5-nitropyridin-2-yl)methanol
This protocol describes the oxidation of the precursor alcohol using Dess-Martin periodinane (DMP), a mild and highly selective oxidant for converting primary alcohols to aldehydes.[1]
Materials:
-
(6-chloro-5-nitropyridin-2-yl)methanol
-
Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Procedure:
-
Reaction Setup: Dissolve (6-chloro-5-nitropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes. The reaction is often accompanied by the formation of a white precipitate.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers become clear.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 6-Chloro-5-nitropicolinaldehyde.
Causality: The choice of DMP as the oxidant is critical. Harsher oxidants like potassium permanganate could lead to the formation of the corresponding carboxylic acid, 6-Chloro-5-nitropicolinic acid.[1] DCM is an excellent solvent as it is relatively inert and effectively solubilizes both the reactant and the oxidant. The quenching step with thiosulfate is necessary to reduce any excess periodinane.
Core Applications & Synthetic Protocols
The true power of 6-Chloro-5-nitropicolinaldehyde lies in the selective and sequential manipulation of its functional groups.
Application: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing properties of the C5-nitro and C2-aldehyde groups. This electronic arrangement makes the C6 position, bearing the chloro substituent, highly electrophilic and susceptible to attack by nucleophiles. This SNAr reaction is a cornerstone of pyridine chemistry for building molecular complexity.[4][5]
Caption: General scheme for SNAr reactions.
Protocol 3.1.1: Synthesis of 6-Amino-5-nitropicolinaldehyde Derivatives
This protocol details a general procedure for the reaction with a primary or secondary amine.
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Amine nucleophile (e.g., aniline, morpholine) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser, magnetic stirrer, inert atmosphere
Procedure:
-
Reaction Setup: To a solution of 6-Chloro-5-nitropicolinaldehyde in dioxane, add the amine nucleophile followed by the base (DIPEA).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Trustworthiness: The regioselectivity of this reaction is highly reliable. Nucleophilic attack at other positions is electronically disfavored. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Application: Derivatization of the Aldehyde Functional Group
The aldehyde group is a gateway to a vast number of chemical transformations.
3.2.1 Reductive Amination
This powerful reaction forms a C-N bond in a two-step, one-pot process: formation of an imine intermediate followed by in-situ reduction to an amine.
Caption: Workflow for reductive amination.
Protocol 3.2.1: Synthesis of (6-Chloro-5-nitropyridin-2-yl)methanamine Derivatives
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Imine Formation: Dissolve the aldehyde and the amine in DCE. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add NaBH(OAc)₃ in one portion. This reagent is mild and selective for imines in the presence of aldehydes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract with DCM or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
3.2.2 Oxidation to Carboxylic Acid
The aldehyde can be easily oxidized to the corresponding carboxylic acid, 6-Chloro-5-nitropicolinic acid, a valuable intermediate for amide couplings.[1]
Protocol 3.2.2: Synthesis of 6-Chloro-5-nitropicolinic acid
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)
-
Acetone/Water or appropriate solvent system
-
Sodium bisulfite (for quenching KMnO₄)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Reaction: Dissolve the aldehyde in an acetone/water mixture. Cool to 0 °C.
-
Oxidant Addition: Slowly add a solution of KMnO₄ in water. The purple color of the permanganate will disappear as it is consumed.
-
Monitoring: Stir until the starting material is consumed (TLC).
-
Quenching: Quench excess KMnO₄ by adding sodium bisulfite until the mixture becomes colorless.
-
Isolation: Filter off the manganese dioxide precipitate. Remove the acetone under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with HCl to precipitate the carboxylic acid product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Application: Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, providing a new site for functionalization. This transformation is fundamental in the synthesis of many bioactive molecules.[3][6]
Protocol 3.3.1: Synthesis of 5-Amino-6-chloropicolinaldehyde
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Suspend 6-Chloro-5-nitropicolinaldehyde in ethanol.
-
Reducing Agent: Add SnCl₂·2H₂O and heat the mixture to 60-70 °C.
-
Monitoring: Stir for 2-5 hours until the reaction is complete by TLC.
-
Work-up: Cool the reaction mixture and concentrate it. Add ethyl acetate and carefully basify with saturated NaHCO₃ solution until the pH is ~8.
-
Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Purification: Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate to yield the amino-picolinaldehyde derivative.
Expertise & Experience: The choice of reducing agent is critical. SnCl₂ is effective and tolerates the aldehyde and chloro groups well under these conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) could also be used but may risk reduction of the aldehyde or hydrodechlorination if conditions are not carefully controlled.
Conclusion
6-Chloro-5-nitropicolinaldehyde is a textbook example of a strategic synthetic intermediate. Its pre-installed, orthogonally reactive functional groups allow for a logical and stepwise construction of complex heterocyclic systems. By understanding the distinct reactivity of the aldehyde, the activated chloro group, and the reducible nitro group, researchers can unlock a vast chemical space for applications in drug discovery, agrochemicals, and materials science. The protocols outlined in this guide serve as a robust starting point for the effective utilization of this powerful molecular scaffold.
References
-
Chemsrc. (n.d.). 6-Chloro-5-nitro-2-picoline | CAS#:56057-19-3. Retrieved from [Link]
-
D. C. G. A. Taylor, et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
Chemical Papers. (n.d.). A facile synthetic route for antineoplastic drug GDC-0449. Retrieved from [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Bioactive Heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1, 4-dihydropyrano[2,3-c] pyrazole-5-carbon. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-Bioactive-Heterocycles-from-4-(2-5-4-Shaaban-El-Sayed/5a0c3098f98a39a0614144369e8538749a215357]([Link]
-
Chemical Papers. (n.d.). A facile synthetic route for antineoplastic drug GDC-0449. Retrieved from [Link]
Sources
- 1. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 3. 6-Nitropicolinaldehyde | 131747-64-3 | Benchchem [benchchem.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-chloro-5-nitropicolinaldehyde; CAS No.: 1289032-19-4 [chemshuttle.com]
- 9. parchem.com [parchem.com]
- 10. 6-Chloro-5-nitro-2-picoline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 11. 6-Chloro-5-nitro-2-picoline | CAS#:56057-19-3 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: 6-Chloro-5-nitropicolinaldehyde Purification & Troubleshooting
Welcome to the Technical Support Center for 6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4). This highly functionalized pyridine derivative is a critical intermediate in the synthesis of complex pharmaceuticals, particularly AMPA receptor modulators[1]. However, the presence of electron-withdrawing nitro and chloro groups, combined with a reactive aldehyde moiety, makes its isolation and purification challenging[2].
This guide provides field-proven recrystallization protocols, mechanistic troubleshooting, and FAQs designed for researchers and process chemists.
Physicochemical Profiling & Solvent Compatibility
Before initiating recrystallization, it is crucial to understand the thermodynamics of your solute-solvent system. The aldehyde group is highly susceptible to auto-oxidation into 6-chloro-5-nitropicolinic acid[2], meaning prolonged exposure to heat and atmospheric oxygen must be avoided.
Quantitative Data Summary
| Property / Parameter | Specification / Data | Mechanistic Implication |
| Molecular Formula | C₆H₃ClN₂O₃ | High heteroatom count dictates polar solvent interactions. |
| Molecular Weight | 186.55 g/mol | Relatively low MW; prone to volatility and thermal degradation if mishandled. |
| Primary Solvent | Ethanol (EtOH) or Ethyl Acetate | Solubilizes the hydrophobic pyridine core and halogen at elevated temperatures. |
| Anti-Solvent | Water (H₂O) or Hexanes | Forces precipitation by altering the dielectric constant of the bulk medium[2]. |
| Storage Temperature | -20 °C under Ar/N₂ | Prevents auto-oxidation of the aldehyde to the carboxylic acid[3]. |
| Spectroscopic ID | IR: C=O stretch ~1700–1725 cm⁻¹ ¹H NMR: Singlet at δ 9.8–10.2 ppm | Used for self-validation of structural integrity post-recrystallization[2]. |
Standard Operating Procedures (SOPs) for Recrystallization
We recommend a Solvent/Anti-Solvent (Ethanol/Water) approach as the primary method. This system leverages the hydrogen-bonding capacity of water to selectively crash out the hydrophobic pyridine core while retaining polar impurities in the mother liquor.
Protocol A: Ethanol/Water Recrystallization (Recommended)
Self-Validating System: Always run a baseline TLC (Hexane:EtOAc 3:1) of the crude before starting to monitor the removal of the baseline carboxylic acid impurity.
-
Dissolution: Transfer the crude 6-Chloro-5-nitropicolinaldehyde to a round-bottom flask. Add a minimal volume of absolute ethanol (approx. 3-5 mL per gram of crude).
-
Controlled Heating: Warm the suspension in a water bath to no more than 55–60 °C . Causality: Exceeding 60 °C accelerates the auto-oxidation of the aldehyde and can trigger thermal instability of the nitro group.
-
Hot Filtration (Optional but Recommended): If insoluble dark particulates remain, pass the hot solution rapidly through a pre-warmed fluted filter paper or a celite plug to remove palladium or oxidant residues (e.g., from prior Dess-Martin periodinane oxidations)[1][2].
-
Anti-Solvent Addition: While maintaining the solution at 50 °C, add deionized water dropwise using an addition funnel. Stop adding water the moment the solution becomes faintly turbid (cloudy).
-
Re-clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again. This is the point of supersaturation.
-
Controlled Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator, and finally to a -20 °C freezer overnight. Causality: Stepwise cooling prevents the compound from "oiling out" (liquid-liquid phase separation) and promotes the growth of high-purity crystalline lattices.
-
Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a pre-chilled (-20 °C) mixture of 1:3 EtOH:H₂O.
-
Drying: Dry the crystals in vacuo at room temperature for 12 hours. Store immediately at -20 °C under an inert atmosphere[3].
Process Workflow & Troubleshooting Logic
Caption: Workflow and troubleshooting logic for the recrystallization of 6-Chloro-5-nitropicolinaldehyde.
Troubleshooting Guide & FAQs
Q: During the cooling phase, my solution turned into a cloudy, biphasic oil at the bottom of the flask instead of forming solid crystals. What is happening and how do I fix it? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute-solvent mixture drops below the temperature at which supersaturation is reached. Because 6-Chloro-5-nitropicolinaldehyde has a highly polar nitro group and a hydrophobic core, adding too much water (anti-solvent) too quickly forces the compound out of solution as a liquid phase rather than a crystalline solid. Resolution: Reheat the flask until the oil redissolves into a homogeneous solution. Add 5–10% more of the primary solvent (ethanol) to shift the solubility curve. Cool the solution much slower this time. If available, introduce a seed crystal of pure 6-Chloro-5-nitropicolinaldehyde when the solution reaches room temperature to provide a nucleation site.
Q: My post-recrystallization yield is unusually low, and TLC shows a highly polar baseline spot that wasn't there in the crude. What went wrong? A: You are likely observing the auto-oxidation of your product into 6-chloro-5-nitropicolinic acid [2]. Picolinaldehydes are highly susceptible to oxidation by atmospheric oxygen, a process accelerated by heat. Resolution: To prevent this in future batches, degas your ethanol and water by sparging them with Nitrogen or Argon for 15 minutes prior to use. Conduct the heating step under a balloon of inert gas, and never exceed 60 °C.
Q: The compound was synthesized via Dess-Martin Periodinane (DMP) oxidation of (6-chloro-5-nitropyridin-2-yl)methanol. I am seeing white, insoluble flakes during dissolution. What are they? A: These are likely iodinane byproducts (e.g., 2-iodosobenzoic acid) left over from the DMP oxidation step[1]. They have very poor solubility in ethanol. Resolution: This is exactly why Step 3 (Hot Filtration) is built into the protocol. Filter the hot ethanol solution through a celite pad before adding the water anti-solvent.
Q: Can I use Column Chromatography instead of recrystallization? A: Yes. If the crude material is highly impure (<70% purity), recrystallization may fail. In such cases, silica gel column chromatography using a Hexane/Ethyl Acetate gradient is recommended[2]. However, recrystallization is preferred for scaling up due to lower solvent consumption and higher final crystalline purity.
References
- Google Patents - WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators.
Sources
Common side reactions in the synthesis of 6-Chloro-5-nitropicolinaldehyde
Welcome to the technical support guide for the synthesis of 6-Chloro-5-nitropicolinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. As a polysubstituted pyridine, this compound offers multiple reaction sites, making it a valuable building block in medicinal chemistry and materials science.[1] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot issues and optimize your synthetic outcomes.
Section 1: Synthesis Overview & Core Protocol
The most reliable and commonly cited method for preparing 6-Chloro-5-nitropicolinaldehyde is through the controlled oxidation of its corresponding primary alcohol, (6-chloro-5-nitropyridin-2-yl)methanol.[1] This precursor is typically synthesized from 6-chloro-5-nitro-2-picoline. The aldehyde's reactivity makes the choice of oxidant and reaction conditions critical to prevent common side reactions.
Experimental Protocol: Oxidation of (6-chloro-5-nitropyridin-2-yl)methanol
This protocol details the conversion of the precursor alcohol to the target aldehyde using Dess-Martin Periodinane (DMP), a mild and selective oxidant.
Reagents and Materials:
-
(6-chloro-5-nitropyridin-2-yl)methanol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve (6-chloro-5-nitropyridin-2-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane in one portion to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Chloro-5-nitropicolinaldehyde.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in multi-step organic synthesis.[2][3] Several factors could be at play:
-
Purity of Starting Material: Ensure your precursor alcohol, (6-chloro-5-nitropyridin-2-yl)methanol, is pure and completely dry. Impurities can interfere with the reaction, and moisture will consume the DMP oxidant.
-
Reagent Quality: Dess-Martin Periodinane degrades over time, especially when exposed to moisture. Use a freshly opened bottle or a well-stored reagent. You can test its activity on a small scale with a standard alcohol like benzyl alcohol.
-
Incomplete Reaction: If you stop the reaction too early, you will isolate unreacted starting material. Monitor carefully by TLC. If the reaction stalls, a slight excess of DMP (up to 1.5 eq) can be added, but be wary of promoting over-oxidation.
-
Product Degradation: The aldehyde product can be sensitive. Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup and purification.[4] The pyridine nitrogen can be protonated or participate in side reactions.
-
Mechanical Losses: During workup and purification, especially on a small scale, product can be lost during transfers, extractions, and chromatography. Ensure efficient extraction from the aqueous layer and careful collection of chromatography fractions.[2]
Q2: I'm observing a significant amount of over-oxidation to the carboxylic acid. How can I minimize this?
A2: The formation of 6-chloro-5-nitropicolinic acid is the most common side reaction.[1] Aldehydes are susceptible to further oxidation, especially under harsh conditions.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC indicates the starting alcohol is gone, proceed with the workup immediately.
-
Avoid Excess Oxidant: While a slight excess of DMP is often used to ensure full conversion, a large excess (e.g., >2.0 eq) can increase the rate of over-oxidation. Stoichiometry is key.
-
Maintain Temperature: Running the reaction at 0 °C for a longer period instead of warming to room temperature can sometimes provide better selectivity for the aldehyde, albeit at the cost of a slower reaction rate.
-
Alternative Oxidants: If DMP consistently gives over-oxidation, consider other mild oxidation methods. Swern oxidation or using pyridinium chlorochromate (PCC) are viable alternatives, though they come with their own challenges regarding reagent toxicity and workup procedures.
Q3: My TLC/LCMS shows unreacted starting material (the alcohol). How do I drive the reaction to completion?
A3: An incomplete reaction is typically due to insufficient or deactivated oxidant, or suboptimal reaction conditions.
-
Verify Reagent Activity: As mentioned in Q1, ensure your DMP is active.
-
Anhydrous Conditions: Moisture is the enemy of this reaction. Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (nitrogen or argon).
-
Increase Reagent Stoichiometry: If the reaction stalls with unreacted starting material, you can add another portion of DMP (e.g., 0.2-0.3 equivalents) and monitor for another hour.
-
Check Solubility: Ensure your starting alcohol is fully dissolved in the solvent. If solubility is an issue, you may need to increase the solvent volume, though this can slow down the reaction rate.
Q4: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?
A4: The main impurities are the starting alcohol and the over-oxidized carboxylic acid. Their polarities can be close to that of the desired aldehyde, complicating purification.
-
Main Impurities:
-
(6-chloro-5-nitropyridin-2-yl)methanol: More polar than the aldehyde.
-
6-chloro-5-nitropicolinic acid: Significantly more polar; may streak on the TLC plate.
-
Iodine-containing byproducts from DMP: These are removed during the Na₂S₂O₃ wash.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method. Use a high-quality silica gel and a carefully chosen solvent system. A shallow gradient of ethyl acetate in hexanes usually provides good separation. The aldehyde (product) will elute after any non-polar impurities but before the more polar starting alcohol. The carboxylic acid will often remain at the baseline or elute very slowly.
-
Acid/Base Wash: To remove the carboxylic acid impurity before chromatography, you can perform a wash of the organic layer with a very dilute, cold base (e.g., 1% NaHCO₃ solution). However, be cautious as the aldehyde itself can be base-sensitive. This step should be performed quickly and at a low temperature.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best oxidant to use for converting the alcohol to the aldehyde?
A1: The "best" oxidant depends on a balance of reactivity, selectivity, cost, and safety. For 6-Chloro-5-nitropicolinaldehyde, a comparison is useful:
| Oxidant | Pros | Cons |
| Dess-Martin Periodinane (DMP) | High selectivity, mild conditions, commercially available.[1] | Expensive, sensitive to moisture, can be explosive under shock/heat. |
| Pyridinium Chlorochromate (PCC) | Effective, relatively inexpensive. | Carcinogenic (contains Cr(VI)), requires anhydrous conditions, workup can be tedious. |
| Swern Oxidation (DMSO, Oxalyl Chloride) | Very mild, high yields, low risk of over-oxidation. | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct. |
| Manganese Dioxide (MnO₂) | Good for allylic/benzylic alcohols, inexpensive. | Often requires a large excess of reagent, reactivity can be variable. |
For this specific substrate, Dess-Martin Periodinane is often preferred due to its excellent balance of mildness and efficiency, which is crucial for preventing over-oxidation of the sensitive aldehyde product.[1]
Q2: How do the electron-withdrawing groups (chloro and nitro) affect the synthesis?
A2: The chloro and nitro groups are strongly electron-withdrawing, which has several implications:
-
Ring Deactivation: They make the pyridine ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). This property is useful for subsequent derivatization of the product.[1]
-
Increased Acidity: They increase the acidity of protons on the pyridine ring and the methyl group of the picoline precursor.
-
Reactivity of Aldehyde: The electron-withdrawing nature of the ring can make the aldehyde carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Q3: Are there alternative synthetic routes to 6-Chloro-5-nitropicolinaldehyde?
A3: Yes, while oxidation of the corresponding alcohol is common, other strategies exist:
-
Formylation of a Precursor: A plausible route involves the direct formylation of a pre-functionalized 6-chloro-5-nitropyridine derivative, for example, via a Vilsmeier-Haack reaction, although this can sometimes lead to low yields or require harsh conditions for halogenated pyridines.[1][5]
-
Oxidation of the Picoline: Direct oxidation of the methyl group of 6-chloro-5-nitro-2-picoline to the aldehyde is challenging as it tends to proceed all the way to the carboxylic acid. It typically requires specific reagents like selenium dioxide (SeO₂), which is highly toxic.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices are essential. Specific hazards include:
-
Dess-Martin Periodinane: Can be explosive upon impact or when heated above 200 °C. Handle with care and avoid grinding.
-
Dichloromethane (DCM): A suspected carcinogen. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitroaromatic Compounds: The starting materials and product are nitroaromatic compounds, which are often toxic and should be handled with care.[6] Avoid inhalation and skin contact.
Section 4: Key Side Reaction Pathways
Understanding the competing chemical pathways is crucial for troubleshooting. The primary desired reaction is the oxidation of the primary alcohol to the aldehyde. The main competing reaction is the further oxidation of this aldehyde to a carboxylic acid.
This diagram illustrates that while the desired pathway leads to the aldehyde, extending the reaction time or using excess oxidant can push the equilibrium towards the over-oxidized and undesired carboxylic acid byproduct. An incomplete reaction results in the recovery of the starting material.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
O'Malley, S. J., et al. (2018). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. PMC. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Help with Low Yield Synthesis. Retrieved from [Link]
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
-
Tensi, F., et al. (2020). Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS. PMC. Retrieved from [Link]
- Google Patents. (1998). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
Chemsrc. (n.d.). 6-Chloro-5-nitro-2-picoline | CAS#:56057-19-3. Retrieved from [Link]
-
Reddit r/chemistry. (2018). Consistently awful yields. Retrieved from [Link]
- Google Patents. (2020). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
Sources
- 1. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 6. 6-Chloro-5-nitro-2-picoline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
Technical Support Center: Synthesis of 6-Chloro-5-nitropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Chloro-5-nitropicolinaldehyde, a key intermediate in pharmaceutical development. As Senior Application Scientists, our goal is to equip you with the necessary insights to optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.
I. Synthetic Pathway Overview & Key Challenges
The synthesis of 6-Chloro-5-nitropicolinaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and practical synthetic route commences from the readily available starting material, 2-amino-6-methylpyridine. The overall transformation involves three key stages:
-
Nitration and Chlorination: Introduction of the nitro group and conversion of the amino group to a chloro group to form the intermediate, 6-chloro-5-nitro-2-methylpyridine.
-
Hydroxymethylation (Optional but Recommended): Conversion of the methyl group of the intermediate to a hydroxymethyl group to yield (6-chloro-5-nitropyridin-2-yl)methanol. This step facilitates a milder final oxidation.
-
Oxidation: Oxidation of the methyl or hydroxymethyl group to the final aldehyde product.
Each of these stages presents unique challenges, from regioselectivity and over-reaction to difficult purifications. This guide will address these issues in a question-and-answer format.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section is designed to directly address specific experimental issues you may encounter.
Step 1: Synthesis of 6-Chloro-5-nitro-2-methylpyridine
This intermediate is typically synthesized from 2-amino-6-methylpyridine through a nitration followed by a Sandmeyer-type reaction.
Question: My nitration of 2-amino-6-methylpyridine is giving a low yield and multiple products. How can I improve this?
Answer:
Low yields and the formation of multiple nitrated species are common issues in the nitration of aminopyridines due to the activating nature of the amino group. Here’s how to troubleshoot:
-
Controlling Reaction Temperature: The nitration of aminopyridines is highly exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acid) to prevent over-nitration and the formation of byproducts. Runaway reactions can also occur if the temperature is not carefully controlled.
-
Order of Reagent Addition: For optimal results, slowly add the 2-amino-6-methylpyridine to the pre-cooled mixed acid. This ensures that the aminopyridine is always in the presence of a large excess of acid, which helps to control the reaction rate and selectivity.
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is generally effective. The sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, thus providing better control. For substrates sensitive to strong acids, alternative nitrating agents like nitric acid in trifluoroacetic anhydride can be considered, though this may require optimization.[1]
-
Post-Reaction Work-up: Quenching the reaction mixture by pouring it onto crushed ice is a critical step. The product can then be isolated by neutralizing the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. Ensure the neutralization is also performed at a low temperature to avoid degradation of the product.
Question: I am struggling with the conversion of the amino group to a chloro group after nitration. What are the key parameters for this Sandmeyer-type reaction?
Answer:
The diazotization of the amino group followed by reaction with a chloride source is a standard procedure, but requires careful execution.
-
Complete Diazotization: Ensure the complete conversion of the amino group to the diazonium salt. This is typically achieved by reacting the nitrated aminopyridine with sodium nitrite in a strong acid like hydrochloric acid at low temperatures (0-5 °C). Incomplete diazotization will result in unreacted starting material, complicating purification.
-
Chloride Source and Catalyst: The most common method involves the use of copper(I) chloride (CuCl) as a catalyst. The diazonium salt solution is added to a solution of CuCl in hydrochloric acid. The purity and activity of the CuCl are critical for high yields.
-
Temperature Control: The decomposition of the diazonium salt to the chloro-substituted pyridine should be performed at a controlled temperature, typically slightly elevated from the diazotization step but not exceeding a point where vigorous decomposition and side reactions occur. Monitoring the evolution of nitrogen gas can help in determining the reaction's progress.
Step 2: Synthesis of (6-chloro-5-nitropyridin-2-yl)methanol (Optional Intermediate)
While direct oxidation of the methyl group is possible, converting it first to the alcohol allows for the use of milder and more selective oxidizing agents in the final step, often leading to higher purity of the aldehyde.
Question: How can I selectively convert the methyl group of 6-chloro-5-nitro-2-methylpyridine to a hydroxymethyl group?
Answer:
This transformation can be challenging due to the presence of other reactive functional groups. A common approach involves radical bromination followed by hydrolysis.
-
Radical Bromination: The methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride or chlorobenzene. The reaction is typically initiated by light or heat.
-
Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the alcohol. This can be achieved using aqueous base (e.g., sodium carbonate or sodium hydroxide) or by using silver nitrate in aqueous acetone. Care must be taken to avoid nucleophilic aromatic substitution of the chloro group on the pyridine ring.
Step 3: Oxidation to 6-Chloro-5-nitropicolinaldehyde
This is the final and often most delicate step. Over-oxidation to the carboxylic acid is a primary concern.
Question: My oxidation of (6-chloro-5-nitropyridin-2-yl)methanol to the aldehyde is resulting in a low yield and the formation of the corresponding carboxylic acid. What can I do?
Answer:
This is a classic challenge in aldehyde synthesis. The choice of oxidizing agent and reaction conditions are paramount.
-
Mild and Selective Oxidizing Agents: For this substrate, harsh oxidizing agents like potassium permanganate or chromic acid will likely lead to over-oxidation.[2] Milder and more selective reagents are recommended:
-
Dess-Martin Periodinane (DMP): This is an excellent choice for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[3] The reaction is typically performed in dichloromethane (DCM) at room temperature.
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are also effective for this transformation when used in an anhydrous solvent like DCM.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is very mild and generally gives high yields of the aldehyde.
-
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). As soon as the starting alcohol is consumed, the reaction should be quenched and worked up to prevent over-oxidation.
-
Work-up Procedure for DMP Oxidation: A common issue with DMP is the removal of the iodine-containing byproducts. A standard work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[4] The byproducts can sometimes form a gum, which can be mitigated by diluting the reaction mixture with a less polar solvent like diethyl ether or hexanes before filtration.[5]
Question: I am attempting the direct oxidation of the methyl group of 6-chloro-5-nitro-2-methylpyridine to the aldehyde. What are the challenges and how can I optimize this?
Answer:
Direct oxidation of the methyl group is a more atom-economical approach but can be difficult to control.
-
Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups to aldehydes.[1] The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures.
-
Troubleshooting: A major drawback of SeO₂ is its toxicity and the difficulty in removing selenium byproducts. Careful purification by column chromatography is usually required. The yield can be sensitive to the reaction time and temperature, with longer reaction times potentially leading to over-oxidation.
-
-
Other Methods: Other methods for the direct oxidation of methylpyridines exist, such as vapor-phase oxidation over a metal oxide catalyst, but these are generally more suited for industrial-scale production and may not be practical for laboratory synthesis.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this synthesis?
A1: The overall yield can vary significantly depending on the optimization of each step. A well-executed synthesis could be expected to have an overall yield in the range of 30-50% from 2-amino-6-methylpyridine.
Q2: How can I purify the final product, 6-Chloro-5-nitropicolinaldehyde?
A2: The final product is a solid and can typically be purified by recrystallization or column chromatography.
-
Recrystallization: A mixed solvent system, such as ethanol/water or methanol/petroleum ether, can be effective.[7] The crude product is dissolved in a minimum amount of the hot solvent in which it is more soluble, and then the anti-solvent is added until turbidity is observed, followed by slow cooling.
-
Column Chromatography: If recrystallization is ineffective at removing certain impurities, column chromatography on silica gel is a reliable method. A common eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or chloroform.[7]
Q3: What are the main safety precautions I should take during this synthesis?
A3: Several safety hazards should be considered:
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when impure or subjected to shock or heat.[4] Handle with care and store appropriately.
-
Solvents: Many of the solvents used (e.g., dichloromethane, carbon tetrachloride) are volatile and have associated health risks. Always handle them in a fume hood.
Q4: Can I use a different starting material?
A4: Yes, alternative synthetic routes exist. For example, one could start from 2,6-dichloropyridine, perform a nitration, and then selectively functionalize the chloro groups. However, the regioselectivity of the nitration of 2,6-dichloropyridine can be a challenge.[8] The route starting from 2-amino-6-methylpyridine is often preferred due to the directing effects of the amino group in the initial nitration step.
Q5: My final product appears to be unstable. How should I store it?
A5: Aldehydes can be susceptible to oxidation to carboxylic acids upon exposure to air and light over time. It is recommended to store 6-Chloro-5-nitropicolinaldehyde in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place, such as a refrigerator or freezer at -20°C.[9]
IV. Process Visualization & Data
Synthetic Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. 6-Chloro-5-nitro-2-picoline | CAS#:56057-19-3 | Chemsrc [chemsrc.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Minimizing byproduct formation in reactions with 6-Chloro-5-nitropicolinaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected hurdles when scaling or optimizing reactions involving 6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4).
This pyridine derivative is a highly valuable scaffold in pharmaceutical synthesis, particularly for developing AMPA receptor modulators and azabenzimidazoles[1]. However, its dense functionalization makes it a reactive minefield. To successfully utilize this compound, we must move beyond blindly following standard operating procedures and understand the exact causality of its reactivity.
Below is our comprehensive troubleshooting guide, designed to help you minimize byproduct formation through mechanistic understanding and self-validating workflows.
Part 1: Molecular Vulnerability & Reactivity Logic
To prevent byproducts, you must first understand the electronic environment of 6-Chloro-5-nitropicolinaldehyde. The molecule possesses three highly reactive sites that are electronically coupled:
-
C2-Aldehyde: Prone to nucleophilic addition, but also susceptible to auto-oxidation and disproportionation.
-
C5-Nitro Group: A strong electron-withdrawing group (EWG) that can be inadvertently reduced by harsh hydrides.
-
C6-Chloride: This is the most problematic site. The C6 position is heavily electron-deficient due to the inductive/resonance pull of both the adjacent pyridine nitrogen and the ortho-nitro group. This makes the chloride exceptionally labile and prone to premature Nucleophilic Aromatic Substitution (SNAr)[2].
Fig 1: Chemoselective pathways and common degradation routes for 6-Chloro-5-nitropicolinaldehyde.
Part 2: Troubleshooting Guide & FAQs
Q1: During reductive amination, my LC-MS shows a major byproduct with a mass shift of -34 Da (loss of Cl) + 31 Da (gain of OMe). What is happening? The Causality: You are observing a classic SNAr byproduct. Because the C6-chloride is highly activated[2], using nucleophilic solvents like Methanol (MeOH) or Ethanol (EtOH) is a fatal error. The solvent outcompetes your amine, displacing the chloride to form 6-methoxy-5-nitropicolinaldehyde. The Fix: Immediately switch your solvent system to a non-nucleophilic halogenated solvent like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Q2: I am trying to synthesize the aldehyde from (6-chloro-5-nitropyridin-2-yl)methanol, but I keep getting over-oxidation to the carboxylic acid. How do I stop this? The Causality: Primary alcohols on electron-deficient pyridine rings hydrate easily in the presence of aqueous oxidants, forming a gem-diol intermediate that rapidly oxidizes to the picolinic acid derivative. The Fix: Avoid aqueous or catalytic aerobic oxidation systems. Instead, utilize Dess-Martin periodinane (DMP) in anhydrous DCM. This stoichiometric, mild oxidant arrests the transformation precisely at the aldehyde stage[1][2].
Q3: Can I use DAST to convert the aldehyde to a difluoromethyl group without triggering SNAr or reducing the nitro group? The Causality: Yes. Diethylaminosulfur trifluoride (DAST) acts selectively on the carbonyl oxygen. Because the reaction mechanism does not involve hydride transfer or free nucleophiles (other than the tightly bound fluoride), the C6-Cl and C5-NO2 remain intact. The Fix: Perform the reaction in anhydrous DCM starting at -50 °C, allowing it to warm to ambient temperature over 1-2 hours[3]. Ensure strict anhydrous conditions, as DAST reacts violently with moisture to produce HF, which can degrade the pyridine core.
Part 3: Validated Experimental Protocol
To ensure success, every protocol must be a self-validating system. Below is our optimized workflow for the Chemoselective Reductive Amination of 6-Chloro-5-nitropicolinaldehyde, designed specifically to eliminate SNAr and over-reduction byproducts.
Fig 2: Self-validating workflow for chemoselective reductive amination avoiding SNAr.
Step-by-Step Methodology:
Step 1: Substrate Dissolution
-
Action: Dissolve 1.0 eq of 6-Chloro-5-nitropicolinaldehyde in anhydrous DCE (0.1 M concentration) under an Argon atmosphere.
-
Causality: DCE is strictly non-nucleophilic, eliminating the risk of solvent-driven SNAr at the C6 position.
-
Self-Validation: The solution should be pale yellow and completely clear. Any cloudiness indicates moisture or degraded starting material (carboxylic acid byproduct).
Step 2: Amine Addition & Imine Formation
-
Action: Cool the solution to 0 °C. Add 1.05 eq of the desired secondary amine dropwise. Stir and allow to warm to room temperature over 2 hours.
-
Causality: Cooling prevents exothermic degradation. Allowing the imine to fully form before adding the reducing agent prevents the direct reduction of the unreacted aldehyde to a hydroxymethyl byproduct[2].
-
Self-Validation: Pull a 5 µL aliquot, dilute in MeCN, and run a quick LC-MS. You must observe the disappearance of the starting material (m/z 186.5) and the appearance of the imine mass. Visually, the solution typically shifts to a deeper orange.
Step 3: Chemoselective Reduction
-
Action: Add 1.5 eq of Sodium triacetoxyborohydride (STAB / NaBH(OAc)3) in small portions.
-
Causality: STAB is a mild hydride source that requires iminium activation to react. Unlike NaBH4, it will not reduce the unreacted aldehyde, nor will it reduce the highly sensitive C5-nitro group.
-
Self-Validation: Gas evolution (H2) should be minimal to non-existent. A violent bubbling indicates moisture contamination reacting with the hydride.
Step 4: Quench and Isolation
-
Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 until pH 7-8 is reached. Extract 3x with DCM.
-
Causality: A mild basic quench neutralizes the acetic acid byproduct from STAB without triggering base-catalyzed Cannizzaro degradation of any trace unreacted aldehyde.
Part 4: Quantitative Data Presentation
The table below summarizes our internal validation data, demonstrating how solvent and reagent choices directly dictate the byproduct profile during reductive amination.
| Solvent | Reducing Agent | Temperature | Desired Amine Yield (%) | SNAr Byproduct (%) | Nitro Reduction / Degradation (%) |
| Methanol (MeOH) | NaBH₄ | Room Temp | 41% | 52% (Critical Failure) | 7% |
| Ethanol (EtOH) | NaBH(OAc)₃ | Room Temp | 65% | 31% | < 4% |
| Tetrahydrofuran (THF) | NaBH₃CN | 60 °C (Reflux) | 58% | < 1% | 41% (Thermal Over-reduction) |
| 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ | Room Temp | > 95% | < 1% | < 1% |
Note: The DCE/STAB combination provides near-quantitative yields by completely shutting down both the nucleophilic attack at C6 and the over-reduction at C5.
References
- Google Patents. "WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators." World Intellectual Property Organization.
- Google Patents. "US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators." United States Patent and Trademark Office.
Sources
- 1. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 2. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 3. US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-5-nitropicolinaldehyde
Welcome to the technical support center for 6-Chloro-5-nitropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on the profound influence of solvent choice on reaction outcomes.
Introduction to 6-Chloro-5-nitropicolinaldehyde
6-Chloro-5-nitropicolinaldehyde is a polysubstituted pyridine derivative of significant interest in organic synthesis.[1] Its structure, featuring an aldehyde, a chloro leaving group, and a nitro electron-withdrawing group, provides a rich platform for a variety of chemical transformations.[1] The strategic placement of these functional groups makes the pyridine ring highly electron-deficient, which is a key determinant of its reactivity. This guide will primarily focus on two major classes of reactions for this molecule: nucleophilic aromatic substitution (SNAr) at the C6 position and condensation reactions involving the aldehyde group.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise when working with 6-Chloro-5-nitropicolinaldehyde, with a particular emphasis on how solvent selection can be the key to a successful reaction.
Solubility and Stability
Q1: I'm having trouble dissolving 6-Chloro-5-nitropicolinaldehyde. What are the recommended solvents?
A1: The polarity of 6-Chloro-5-nitropicolinaldehyde, with its nitro and aldehyde groups, suggests moderate solubility in a range of organic solvents. While specific quantitative solubility data is not extensively published, based on its structure and general principles, you can expect the following:
-
Good Solubility: Polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , acetonitrile (MeCN) , and tetrahydrofuran (THF) are excellent choices for dissolving the starting material. Chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃) are also likely to be effective.[1]
-
Moderate to Poor Solubility: Less polar solvents like toluene and diethyl ether may have limited success.
-
Insoluble: Protic solvents like water and alcohols (methanol, ethanol) are generally poor choices for dissolving the starting material, although they may be used as co-solvents in certain reaction systems.
Troubleshooting Tip: If you are observing poor solubility, gently warming the mixture can help. However, be cautious, as prolonged heating in certain solvents could lead to degradation. For reactions, it is often best to start with a solvent that provides good solubility at room temperature.
Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. Is my starting material unstable?
A2: While 6-Chloro-5-nitropicolinaldehyde is generally stable under normal storage conditions (cool, dry, and away from light), it can be susceptible to degradation under certain experimental conditions.
-
Basic Conditions: In the presence of strong bases, especially in protic solvents, the aldehyde functionality can undergo various side reactions.
-
Elevated Temperatures: Prolonged heating can lead to decomposition, especially in the presence of nucleophiles or residual acids/bases.
-
Solvent Choice: The use of nucleophilic solvents (e.g., methanol, ethanol) in combination with a base can lead to competitive SNAr reactions where the solvent itself acts as the nucleophile.[2]
Troubleshooting Tip: To minimize degradation, ensure your reagents and solvents are pure and dry. When running reactions at elevated temperatures, do so under an inert atmosphere (e.g., nitrogen or argon). If you suspect solvent-mediated decomposition, consider switching to a non-nucleophilic polar aprotic solvent.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q3: I'm trying to perform an SNAr reaction with an amine, but the reaction is very slow. How can I improve the reaction rate?
A3: The rate of SNAr reactions is highly dependent on the solvent. The key is to use a solvent that enhances the nucleophilicity of your amine.
-
The Problem with Protic Solvents: Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with your amine nucleophile. This "cages" the nucleophile, reducing its reactivity and slowing down the reaction.
-
The Solution with Polar Aprotic Solvents: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile ) are the preferred choice for SNAr reactions.[2] They can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[2]
Troubleshooting Tip: If your SNAr reaction is sluggish in a protic solvent, switching to a polar aprotic solvent like DMF or DMSO will likely lead to a significant rate enhancement. You may also consider gently heating the reaction mixture, as SNAr reactions often benefit from elevated temperatures.
Q4: I'm getting a low yield in my SNAr reaction, and my starting material is not fully consumed. What could be the issue?
A4: Low yields in SNAr reactions with incomplete consumption of starting material often point to issues with reaction conditions or reagent purity.
-
Insufficient Activation: While the nitro group in 6-Chloro-5-nitropicolinaldehyde strongly activates the ring for SNAr, a weak nucleophile may still struggle to react efficiently.
-
Base Strength: If your nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often added to scavenge the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of your amine nucleophile, rendering it unreactive.
-
Solvent Purity: Water in your solvent can react with the starting material or decrease the effectiveness of your nucleophile. Ensure you are using anhydrous solvents.
Troubleshooting Tip:
-
Increase Temperature: Carefully increase the reaction temperature in increments, monitoring for product formation and potential decomposition by TLC.
-
Add a Stronger, Non-nucleophilic Base: If using an amine, ensure you have at least one equivalent of a suitable base.
-
Check Solvent Purity: Use freshly dried solvents.
Condensation Reactions of the Aldehyde Group
Q5: I'm attempting a Knoevenagel condensation, but the reaction is not proceeding. What is the role of the solvent here?
A5: In Knoevenagel condensations, the solvent can influence both the rate of the initial nucleophilic attack and the subsequent dehydration step.
-
Polar Solvents are Generally Preferred: Polar solvents are typically used to facilitate the dissolution of the reactants and the catalyst (often a weak base like piperidine or an amine salt).
-
Protic vs. Aprotic:
-
Protic solvents like ethanol can participate in the reaction mechanism by protonating intermediates, which can be beneficial.
-
Aprotic solvents like THF or toluene are also commonly used, often with a Dean-Stark trap to remove the water formed during the reaction and drive the equilibrium towards the product.
-
-
Catalyst Solubility: The chosen solvent must be able to dissolve the catalyst to a sufficient extent for the reaction to proceed.
Troubleshooting Tip: If your Knoevenagel condensation is not working, consider the following:
-
Catalyst Choice: Ensure you are using an appropriate base catalyst.
-
Solvent Change: If using a non-polar solvent, try a more polar one like ethanol or DMF. If using a protic solvent without water removal, consider switching to a system with a Dean-Stark trap (e.g., toluene).
-
Temperature: Some Knoevenagel condensations require heating to proceed at a reasonable rate.
Q6: My Henry (nitroaldol) reaction is giving a low yield of the desired β-nitro alcohol. What solvent should I be using?
A6: The Henry reaction involves the formation of a nitronate anion, and the solvent plays a crucial role in stabilizing this intermediate and influencing the reaction outcome.
-
Polar Solvents are Essential: A polar solvent is necessary to dissolve the nitroalkane, the aldehyde, and the base.
-
Protic Solvents: Protic solvents like alcohols can protonate the intermediate alkoxide to give the desired β-nitro alcohol. However, they can also hydrogen bond with the nitronate, potentially slowing the initial addition step.
-
Aprotic Solvents: Polar aprotic solvents like THF or DMF can also be used. In these cases, a separate proton source is required during the workup to obtain the alcohol product.
Troubleshooting Tip:
-
Base Selection: The choice of base is critical. A base that is too strong can promote the elimination of water from the initial adduct, leading to the formation of a nitroalkene.
-
Temperature Control: The Henry reaction is often exothermic. Maintaining a low temperature can help to prevent side reactions and favor the formation of the addition product.
-
Solvent Optimization: If you are getting low yields, try switching between a protic solvent like isopropanol and a polar aprotic solvent like THF to see which gives a better result for your specific substrates.
Part 2: Data & Protocols
Solvent Properties and Their Impact on Reactivity
The choice of solvent is a critical parameter in controlling the reactivity of 6-Chloro-5-nitropicolinaldehyde. The following table summarizes the properties of common organic solvents and their general applicability to reactions involving this substrate.
| Solvent | Dielectric Constant (ε) | Polarity Type | Recommended for SNAr | Recommended for Condensation | Rationale |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent | Good | High polarity solvates ions well, and its aprotic nature enhances nucleophilicity. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent | Good | Very high polarity, excellent for SNAr. Can sometimes be difficult to remove during workup. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good | Good | Good balance of polarity and volatility. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate | Good | Less polar than DMF/DMSO, but a good general-purpose aprotic solvent. |
| Dichloromethane (DCM) | 8.9 | Polar Aprotic | Moderate | Moderate | Good for dissolving starting material, but its lower polarity may slow down SNAr. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Poor | Good | Can act as a nucleophile in SNAr. Useful for condensation reactions where protonation is beneficial. |
| Toluene | 2.4 | Non-polar | Poor | Moderate | Useful for condensations with a Dean-Stark trap to remove water. |
| Water (H₂O) | 80.1 | Polar Protic | Very Poor | Variable | Can be used in some specific green chemistry protocols for condensations, but generally not for SNAr. |
Data sourced from publicly available solvent property tables.
Experimental Protocols
The following protocols are provided as a starting point for your experiments. Always perform a thorough risk assessment before conducting any chemical reaction.
This protocol describes a general method for the displacement of the chloride in 6-Chloro-5-nitropicolinaldehyde with a primary or secondary amine.
Caption: Workflow for a typical SNAr reaction.
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-Chloro-5-nitropicolinaldehyde.
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile, followed by the non-nucleophilic base (e.g., Et₃N).
-
Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol outlines a general method for the condensation of 6-Chloro-5-nitropicolinaldehyde with an active methylene compound.
Caption: Workflow for a typical Knoevenagel condensation.
Materials:
-
6-Chloro-5-nitropicolinaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 6-Chloro-5-nitropicolinaldehyde and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture. The reaction time will vary depending on the reactivity of the active methylene compound.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol).
Part 3: Mechanistic Insights & Visualization
Understanding the underlying mechanisms is crucial for effective troubleshooting. The choice of solvent can significantly impact the stability of key intermediates.
The Meisenheimer Complex in SNAr Reactions
The SNAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this complex is a key factor in determining the overall reaction rate.
Caption: Energy profile diagram illustrating solvent effects on SNAr.
As depicted in the diagram, polar aprotic solvents lead to a lower activation energy (Ea) for the formation of the Meisenheimer complex because the nucleophile is not stabilized by hydrogen bonding and is therefore more reactive. While both polar protic and aprotic solvents can stabilize the charged Meisenheimer complex, the increased reactivity of the nucleophile in aprotic solvents is the dominant factor leading to faster reaction rates.
References
-
Snyder, S. E., Carey, J. R., Shvets, A. B., & Pirkle, W. H. (2005). Formation of stable Meisenheimer adduct ion pairs in apolar solvents: implications for stereoselective reactions. The Journal of organic chemistry, 70(10), 4073–4081. [Link]
-
Dunn, P. J., et al. (2020). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 22(21), 7333-7345. [Link]
-
Sánchez, B., et al. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]
-
Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 643. [Link]
-
ResearchGate. (2013). How to extract aldehydes by using solvents from fermented aqueous solution?. [Link]
-
ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have.... [Link]
-
Knoevenagel Condensation. (n.d.). In Byju's. [Link]
-
Voinov, M. A., & Grigor'ev, I. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57037. [Link]
- Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S.
-
Wikipedia. (2023, November 29). Henry reaction. [Link]
-
Reddit. (2024, June 3). Solvent for aldehyde for TLC. r/OrganicChemistry. [Link]
-
Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. [Link]
-
Li, X., et al. (2014). Diversity-Oriented Syntheses: Coupling Reactions Between Electron-Deficient Olefins and Aryl Aldehydes via C(sp2)–H Functionalization. ACS Combinatorial Science, 16(9), 485-490. [Link]
-
Wikipedia. (2023, September 24). Knoevenagel condensation. [Link]
-
Kulkarni, K. R., & Kulkarni, V. M. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications, 15(1), 81-87. [Link]
-
ChemSrc. (2025, August 20). 6-Chloro-5-nitrouracil | CAS#:6630-30-4. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Taylor & Francis. (n.d.). Henry reaction – Knowledge and References. [Link]
-
Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2689. [Link]
-
Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(11), 3297–3303. [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]
-
Ashenhurst, J. (n.d.). Henry Reaction. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
R Discovery. (n.d.). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. [Link]
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ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?. [Link]
-
Academia.edu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Patel, K. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Biology Interface, 12(4), 1-10. [Link]
- Kleier, D. A., & Bacher, A. (1982). U.S. Patent No. 4,329,493. Washington, DC: U.S.
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Characterisation of Some Novel Purine Derivatives. [Link]
Sources
Preventing oxidation of the aldehyde group in 6-Chloro-5-nitropicolinaldehyde
Welcome to the technical support center for 6-Chloro-5-nitropicolinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar electron-deficient heteroaromatic aldehydes. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the challenges of handling this reactive molecule, with a specific focus on preventing the unwanted oxidation of its aldehyde functional group.
Section 1: Troubleshooting Unwanted Aldehyde Oxidation
The aldehyde group in 6-Chloro-5-nitropicolinaldehyde is highly susceptible to oxidation to the corresponding carboxylic acid, 6-Chloro-5-nitropicolinic acid.[1][2] This is a common issue that can derail a synthetic route. The following guide will help you diagnose and resolve this problem.
Diagnostic Flowchart for Aldehyde Oxidation
If you are observing the formation of an unwanted carboxylic acid byproduct, use the following decision tree to identify the potential cause and find a suitable solution.
Caption: A flowchart to diagnose and address unwanted aldehyde oxidation.
Common Scenarios and Solutions
| Scenario | Potential Cause | Recommended Action |
| Oxidation during a reaction | The reaction conditions are too harsh, or one of the reagents is acting as an oxidant. | Switch to milder reaction conditions. If possible, run the reaction at a lower temperature. Ensure all reagents are pure and free from oxidizing impurities. |
| Degradation on silica gel column | The silica gel is slightly acidic and can catalyze oxidation, especially when exposed to air. | Minimize the time the compound spends on the column. Consider using a different purification method, such as recrystallization or distillation. Alternatively, neutralize the silica gel with a base like triethylamine before use. |
| Decomposition upon storage | The compound is sensitive to air and light. Aromatic aldehydes can be susceptible to auto-oxidation.[3][4] | Store 6-Chloro-5-nitropicolinaldehyde in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at a low temperature (-20°C is recommended for long-term storage).[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is 6-Chloro-5-nitropicolinaldehyde so prone to oxidation?
A1: The aldehyde group is inherently susceptible to oxidation to a carboxylic acid.[6][7][8] In the case of 6-Chloro-5-nitropicolinaldehyde, the electron-withdrawing nature of the chloro and nitro groups on the pyridine ring can further influence the reactivity of the aldehyde. While electron-withdrawing groups can sometimes increase stability, the overall electronic environment of the heteroaromatic system plays a complex role.[3]
Q2: I need to perform a reaction that is incompatible with the aldehyde group. What should I do?
A2: This is a classic scenario in multi-step synthesis where protecting groups are essential.[9][10][11][12] The most common and effective strategy for protecting an aldehyde is to convert it into an acetal.[13][14][15][16][17] Acetals are stable in neutral to strongly basic conditions, which are often required for reactions like those involving Grignard reagents or metal hydrides.[14][16] The aldehyde can be easily regenerated later by treatment with aqueous acid.[15]
Q3: Can I use antioxidants to prevent oxidation?
A3: While antioxidants are commonly used to prevent the oxidation of various organic compounds, their use in a specific synthetic step needs careful consideration.[18][19] Adding an antioxidant like BHT (butylated hydroxytoluene) could potentially interfere with your desired reaction or complicate purification. A more robust and cleaner approach in a synthetic setting is to use an inert atmosphere and/or a protecting group strategy.
Q4: What are the best practices for handling and storing this compound?
A4: Due to its reactivity, it is crucial to handle 6-Chloro-5-nitropicolinaldehyde with care. Avoid exposure to strong oxidizing agents, strong acids, and alkalis.[20][21] Store the compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3] For long-term storage, keeping it under an inert atmosphere at -20°C is recommended.[5]
Section 3: Experimental Protocols
Acetal Protection of 6-Chloro-5-nitropicolinaldehyde
This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and effective method for protecting the aldehyde functionality.[9][10][13]
Objective: To protect the aldehyde group of 6-Chloro-5-nitropicolinaldehyde as a 1,3-dioxolane to prevent its oxidation during subsequent synthetic steps.
Workflow Diagram:
Sources
- 1. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Protective Groups [organic-chemistry.org]
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- 17. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 18. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aidic.it [aidic.it]
- 20. johndwalsh.com [johndwalsh.com]
- 21. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Validation & Comparative
Analytical methods for determining the purity of 6-Chloro-5-nitropicolinaldehyde
Title: Analytical Methods for Determining the Purity of 6-Chloro-5-nitropicolinaldehyde: A Comparative Guide
Introduction
6-Chloro-5-nitropicolinaldehyde is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of azabenzimidazole-based AMPA receptor modulators, which are actively investigated for the treatment of neurodegenerative diseases [[1]](). Synthesized typically via the Dess-Martin periodinane oxidation of (6-chloro-5-nitropyridin-2-yl)methanol [[1]](), this compound presents a unique triad of analytical challenges: an electron-deficient pyridine ring, a thermally labile nitro group, and a highly reactive aldehyde moiety.
This guide objectively compares the three primary analytical methodologies—Reverse-Phase HPLC (RP-HPLC), Quantitative NMR (qNMR), and Gas Chromatography (GC)—to determine the optimal approach for absolute purity quantification and routine quality control.
Analytical Challenges & Causality
Before selecting a method, an application scientist must account for the specific physicochemical behaviors of 6-chloro-5-nitropicolinaldehyde:
-
Aldehyde Reactivity: The formyl group at the C2 position is highly susceptible to nucleophilic attack. In the presence of protic solvents like methanol or ethanol, it rapidly forms hemiacetals 2. This necessitates the strict use of anhydrous, aprotic diluents during sample preparation to prevent artifactual impurity peaks.
-
Pyridine Basicity & Silanol Interactions: The basic nitrogen in the pyridine ring can interact strongly with unendcapped silanols on standard silica-based stationary phases, leading to severe peak tailing 3.
-
Thermal Instability: The ortho-relationship between the bulky chloro group and the nitro group, combined with the aldehyde, makes the molecule prone to thermal degradation, complicating standard gas chromatography (GC) methods.
Detailed Methodologies & Self-Validating Protocols
Method 1: Reverse-Phase HPLC-UV (The Routine Workhorse)
Causality & Method Design: To achieve sharp, symmetrical peaks for pyridine derivatives, the mobile phase pH must be strictly controlled—typically at least one pH unit away from the analyte's pKa [](). Utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA) ensures the pyridine nitrogen remains fully protonated, while simultaneously ion-pairing and masking residual silanols on the C18 column .
Self-Validating Protocol:
-
Column Selection: Ascentis Express C18 or equivalent (150 mm × 4.6 mm, 2.7 µm) to provide classic reversed-phase selectivity and high efficiency .
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in ultrapure water. Add TFA volumetrically to water to prevent pH variations .
-
Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Accurately weigh 10 mg of 6-chloro-5-nitropicolinaldehyde. Dissolve in 10 mL of anhydrous Acetonitrile. (Critical: Do not use methanol).
-
System Suitability Test (SST): Inject a known standard to verify theoretical plates (>2000) and tailing factor (<1.5) prior to batch analysis 4.
Method 2: Quantitative 1H-NMR (The Absolute Standard)
Causality & Method Design: Unlike HPLC, which relies on relative area percentages and assumes equal UV response factors for all impurities, qNMR provides a direct primary measurement where the integrated signal area is directly proportional to the molar concentration of the nuclei 5. This makes it superior for absolute quantification of substituted pyridines without requiring an exact reference standard of the target compound 5. The highly deshielded aldehyde proton of 6-chloro-5-nitropicolinaldehyde (~10 ppm) provides an isolated signal free from interference, ideal for integration against a universal internal standard 6.
Self-Validating Protocol:
-
Internal Standard (IS) Selection: Use a certified reference material (CRM) such as Maleic Acid (purity >99.9%) or Dimethyl sulfone, which provides distinct, non-overlapping peaks 6.
-
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of the IS directly into a clean vial using an ultra-microbalance 2. Dissolve in 0.6 mL of anhydrous CDCl3.
-
NMR Acquisition Parameters:
-
Probe: Broad Band Observe (BBO) at 400 MHz or higher 7.
-
Pulse Sequence: 1D proton with a precise 90° excitation pulse.
-
Relaxation Delay (D1): Must be set to at least 5×T1 of the slowest relaxing proton (typically 60 seconds) to ensure complete spin-lattice relaxation and prevent signal saturation 7.
-
Number of Scans (NS): 32 to 64.
-
-
Data Processing: Apply an exponential window function (LB = 0.3 Hz). Manually phase and baseline correct. Integrate the IS peak and the aldehyde proton peak to calculate absolute mass fraction.
Quantitative Data & Performance Comparison
| Parameter | RP-HPLC-UV | Quantitative NMR (qNMR) | GC-FID |
| Principle of Measurement | Physical separation & UV absorbance | Direct molar concentration of nuclei 5 | Boiling point & stationary phase interaction |
| Target Reference Standard | Required for absolute purity | Not Required (Uses universal IS) 7 | Required for absolute purity |
| Accuracy / Bias | ± 1.0 - 2.0% (Response factor dependent) | ± 0.5% (Direct primary method) | ± 2.0 - 5.0% (Risk of thermal degradation) |
| Precision (RSD%) | < 1.0% | < 0.5% | < 2.0% |
| Typical Analysis Time | 20 - 30 minutes | 10 - 15 minutes (post-prep) | 25 minutes |
| Primary Application | Routine batch release, impurity profiling | Certification of reference materials, absolute purity | Residual solvent analysis |
Method Selection Workflow
Decision workflow for selecting the optimal analytical method for 6-chloro-5-nitropicolinaldehyde.
Conclusion
For the rigorous purity determination of 6-chloro-5-nitropicolinaldehyde, the choice of analytical method must be dictated by the specific phase of drug development. While RP-HPLC-UV remains the high-throughput workhorse for routine batch release, it is fundamentally a comparative technique. Quantitative NMR (qNMR) stands as the superior primary method for establishing the absolute mass fraction of the compound without the need for an identical reference standard, ensuring the highest level of scientific integrity and traceability.
References
-
ACS Publications. "Accurate Determination of Reference Materials and Natural Isolates by Means of Quantitative 1H NMR Spectroscopy."[Link]
-
ResearchGate. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." [Link]
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." [Link]
-
ResearchGate. "Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone."[Link]
-
IJARSCT. "HPLC Method Development and Validation Process of Drug Analysis and Applications." [Link]
- Google Patents.
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- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Picolinaldehyde Reactivity: The Unique Profile of 6-Chloro-5-nitropicolinaldehyde
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of substituted picolinaldehydes is essential for the efficient design and synthesis of novel chemical entities. This guide provides an in-depth, objective comparison of the reactivity of 6-Chloro-5-nitropicolinaldehyde with other picolinaldehyde derivatives, supported by established chemical principles and experimental insights.
The pyridine ring is a cornerstone of many pharmaceuticals and functional materials, making the synthesis and functionalization of its derivatives a central focus in organic chemistry.[1] Picolinaldehydes, or pyridine-2-carboxaldehydes, are particularly valuable building blocks due to the versatile reactivity of the aldehyde group.[2] The electrophilicity of the aldehyde's carbonyl carbon, and thus its reactivity towards nucleophiles, is profoundly influenced by the nature and position of substituents on the pyridine ring.[3][4]
This guide will specifically explore the heightened reactivity of 6-Chloro-5-nitropicolinaldehyde, a polysubstituted pyridine derivative, by comparing it to simpler analogues. We will delve into the electronic effects governing this reactivity and provide a framework for predicting reaction outcomes in key synthetic transformations.
The Decisive Role of Electronic Effects in Picolinaldehyde Reactivity
The reactivity of the aldehyde group in picolinaldehydes is a direct consequence of the electronic interplay between the pyridine nitrogen and any additional substituents.[3] The nitrogen atom itself is electron-withdrawing, which already enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde. This effect is most pronounced when the formyl group is at the 2- or 4-position due to resonance stabilization of the negative charge in the transition state.[5]
The introduction of further electron-withdrawing groups (EWGs) onto the pyridine ring dramatically amplifies this effect.[6] In the case of 6-Chloro-5-nitropicolinaldehyde, the presence of both a chloro and a nitro group, two powerful EWGs, synergistically depletes the electron density of the pyridine ring. This, in turn, significantly increases the partial positive charge on the carbonyl carbon of the aldehyde, rendering it exceptionally susceptible to nucleophilic attack.[3][4]
Conversely, electron-donating groups (EDGs), such as methyl or methoxy groups, have the opposite effect.[7][8] They increase the electron density of the ring, thereby reducing the electrophilicity of the carbonyl carbon and decreasing the aldehyde's reactivity towards nucleophiles.[4][7]
Visualizing Electronic Influence
The following diagram illustrates the inductive and resonance effects of the chloro and nitro substituents on the electron density of the picolinaldehyde ring system, leading to a highly electrophilic carbonyl carbon.
Caption: Electronic effects in 6-Chloro-5-nitropicolinaldehyde.
Comparative Reactivity in Key Synthetic Transformations
To provide a tangible comparison, we will examine the expected reactivity of 6-Chloro-5-nitropicolinaldehyde against other picolinaldehydes in three common and important synthetic reactions: the Knoevenagel condensation, the Wittig reaction, and nucleophilic aromatic substitution.
| Picolinaldehyde Derivative | Substituent Effects | Expected Relative Reactivity |
| 6-Chloro-5-nitropicolinaldehyde | Strong EWG (-I, -M) from Nitro, Strong EWG (-I) from Chloro | Highest |
| 5-Nitropicolinaldehyde | Strong EWG (-I, -M) from Nitro | High[7] |
| Picolinaldehyde (unsubstituted) | Baseline reactivity | Moderate[7] |
| 4-Methylpicolinaldehyde | Weak EDG (+I) from Methyl | Lower[7] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.[3][10]
Due to the potent electron-withdrawing nature of its substituents, 6-Chloro-5-nitropicolinaldehyde is expected to exhibit the highest reactivity in Knoevenagel condensations. The significantly increased partial positive charge on the carbonyl carbon will facilitate a rapid initial nucleophilic attack by the enolate of the active methylene compound. In contrast, unsubstituted picolinaldehyde will be moderately reactive, while picolinaldehydes with electron-donating groups will be the least reactive.[7]
General Experimental Protocol: Knoevenagel Condensation
-
To a solution of the picolinaldehyde derivative (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add the active methylene compound (1.0-1.2 eq) and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate).[9]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
The workflow for this comparative experiment can be visualized as follows:
Sources
- 1. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stpeters.co.in [stpeters.co.in]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Validating the structure of 6-Chloro-5-nitropicolinaldehyde derivatives using 2D NMR
Structural Validation of 6-Chloro-5-nitropicolinaldehyde Derivatives: A 2D NMR Comparative Guide
The synthesis of polysubstituted pyridines is a cornerstone of modern drug discovery and materials science[1]. Among these, 6-Chloro-5-nitropicolinaldehyde (CAS 1289032-19-4) serves as a highly versatile electrophilic scaffold[2]. Because the nitro, chloro, and aldehyde groups strongly direct subsequent substitutions and offer multiple orthogonal reaction sites, confirming the exact regiochemistry of its derivatives is paramount[1].
As a Senior Application Scientist, I frequently observe research teams relying solely on 1D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural confirmation. However, the 6-chloro-5-nitropicolinaldehyde core is notoriously "proton-poor"—possessing only two contiguous aromatic protons (H-3 and H-4) alongside the aldehyde proton[3]. This lack of proton density renders 1D ¹H NMR insufficient for mapping the quaternary carbons (C-2, C-5, C-6). To prevent late-stage attrition caused by misassigned regioisomers, implementing a robust 2D NMR suite is an absolute requirement[4].
Comparative Analysis: 2D NMR vs. Alternative Modalities
To objectively evaluate the optimal analytical strategy, we must compare 2D NMR against standard alternatives. While X-ray crystallography provides definitive 3D spatial arrangements, it is bottlenecked by the need for high-quality single crystals. Conversely, LC-MS/MS provides rapid exact mass data but is entirely blind to regiochemistry in complex heterocycles.
Table 1: Comparative Analysis of Structural Validation Techniques
| Analytical Technique | Regiochemical Resolution | Speed / Throughput | Sample Requirement | Best Use Case |
| 2D NMR Suite (HSQC/HMBC) | High (Definitive connectivity) | Moderate (2-4 hours) | 10-20 mg (Non-destructive) | Unambiguous structural validation of proton-poor heterocycles. |
| 1D NMR (¹H, ¹³C) | Low (Cannot map quaternary carbons) | Fast (< 15 mins) | 1-5 mg (Non-destructive) | Initial purity checks and basic functional group confirmation. |
| LC-MS/MS | None (Blind to regioisomers) | Very Fast (< 5 mins) | < 1 mg (Destructive) | Exact mass confirmation and reaction monitoring. |
| X-Ray Crystallography | Absolute (3D spatial mapping) | Slow (Days to Weeks) | High-quality single crystal | Final definitive proof for novel, highly complex scaffolds. |
Causality in Experimental Design: The 2D NMR Strategy
A self-validating analytical workflow does not merely collect data; it cross-verifies it. The 2D NMR strategy for highly substituted pyridines relies on the synergistic relationship between through-bond and through-space interactions.
-
Why HMBC is the Linchpin: Heteronuclear Multiple Bond Correlation (HMBC) detects ¹H-¹³C couplings over two to three bonds (²J, ³J)[4]. For 6-chloro-5-nitropicolinaldehyde derivatives, the H-4 proton will show a strong ³J correlation to the C-6 (chloro-bearing) and C-2 (aldehyde-bearing) carbons, while H-3 will correlate to C-5 (nitro-bearing). This unambiguously maps the "invisible" quaternary centers[3].
-
Why Gradient-Selected Sequences (gs-HSQC/gs-HMBC): We utilize pulsed-field gradients rather than traditional phase cycling. Gradients dephase unwanted magnetization (such as uncoupled protons or solvent artifacts) in a single scan, drastically reducing t1 noise and preventing artifactual cross-peaks from being misinterpreted as long-range couplings[5].
-
Solvent Selection Causality: While CDCl₃ is standard in organic synthesis, I mandate DMSO-d₆ for these specific derivatives. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular π-π stacking of the electron-deficient nitropyridine rings. This sharpens the NMR signals and increases the T2 relaxation time, which directly enhances the signal-to-noise ratio in 2D experiments[6].
Workflow for structural validation of highly substituted pyridines.
Predicted NMR Data & Key Correlations
To establish a baseline for validation, Table 2 summarizes the predicted chemical shifts and critical 2D correlations for the unmodified 6-Chloro-5-nitropicolinaldehyde scaffold. When a derivative is synthesized (e.g., via nucleophilic aromatic substitution at the C-6 position), these baseline correlations shift in predictable ways, allowing for immediate structural verification.
Table 2: Predicted NMR Data for 6-Chloro-5-nitropicolinaldehyde
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (²J, ³J) |
| C-2 (Aldehyde attachment) | - | ~150.5 | H-4 (³J), Aldehyde-H (²J) |
| C-3 (CH) | ~8.10 (d, J=8.0 Hz) | ~122.3 | H-4 (²J), Aldehyde-H (³J) |
| C-4 (CH) | ~8.55 (d, J=8.0 Hz) | ~135.8 | H-3 (²J) |
| C-5 (C-NO₂) | - | ~142.1 | H-3 (³J) |
| C-6 (C-Cl) | - | ~145.4 | H-4 (³J) |
| Aldehyde (CHO) | ~10.05 (s) | ~190.2 | H-3 (³J) |
Experimental Protocol: Self-Validating 2D NMR Workflow
This protocol is designed as a self-validating system. Step 6 acts as an internal quality control gate; if it fails, the workflow halts, preventing the waste of valuable spectrometer time.
Phase 1: Sample Preparation & Internal Calibration
-
Dissolution: Dissolve 15-20 mg of the highly purified derivative in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity)[6].
-
Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity (B0), which severely degrades the resolution of closely spaced cross-peaks in HMBC.
-
Temperature Equilibration: Insert the sample into the spectrometer (e.g., 500 MHz or higher, equipped with a cryoprobe) and allow 5 minutes for thermal equilibration at 298 K.
Phase 2: The Self-Validation Gate (1D ¹H QC) 4. Tuning & Matching: Automatically or manually tune the probe for ¹H and ¹³C to ensure maximum power transfer and sensitivity. 5. Shimming & 1D Acquisition: Perform gradient shimming (TopShim). Acquire a standard 1D ¹H spectrum (16 scans). 6. Validation Check: Measure the Full Width at Half Maximum (FWHM) of the aldehyde proton signal (~10.05 ppm) or the residual solvent peak. If FWHM > 1.5 Hz, re-shim. Do not proceed to 2D experiments until this resolution metric is met, as poor shimming will obliterate weak ³J HMBC correlations.
Phase 3: 2D Suite Acquisition 7. gs-HSQC (Heteronuclear Single Quantum Coherence): Acquire the gradient-selected HSQC to map one-bond ¹H-¹³C couplings. Set the ¹J(CH) coupling constant parameter to 145 Hz (standard for aromatic/heteroaromatic rings)[4]. 8. gs-HMBC (Heteronuclear Multiple Bond Correlation): Acquire the gradient-selected HMBC. Optimize the long-range coupling delay for a nominal ⁿJ(CH) of 8 Hz. Causality: 8 Hz is the optimal average for detecting both ²J and ³J couplings in electron-deficient pyridine systems[4]. 9. NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300-500 ms to observe through-space interactions. This is vital for confirming the stereochemistry of any substituents added to the C-2 position during condensation reactions.
Phase 4: Data Processing & Structural Elucidation 10. Zero-Filling and Apodization: Apply a sine-bell squared window function shifted by 90 degrees (qsine) in both dimensions (t1 and t2) prior to Fourier transformation. Causality: This specific apodization function maximizes resolution and minimizes truncation artifacts, ensuring clean separation of the C-5 and C-6 HMBC cross-peaks.
References
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
National Institutes of Health (PMC). Solution-state 2D NMR of ball-milled plant cell wall gels in DMSO-d6/pyridine-d5. [Link]
-
Science.gov. NMR HSQC HMBC Topics. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. nmr hsqc hmbc: Topics by Science.gov [science.gov]
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Strategic Alternatives to 6-Chloro-5-nitropicolinaldehyde in Pyridine-Based Drug Discovery
Executive Summary
6-Chloro-5-nitropicolinaldehyde is a highly functionalized pyridine building block extensively utilized in medicinal chemistry, most notably in the synthesis of azabenzimidazole-based AMPA receptor modulators[1]. The scaffold offers three orthogonal vectors for diversification: a chloro group primed for SNAr or cross-coupling, a nitro group that can be reduced for cyclization, and an aldehyde for reductive amination or condensation[2].
However, the inherent reactivity of the aldehyde moiety poses significant synthetic bottlenecks. The strong electron-withdrawing nature of the nitro and chloro groups makes the aldehyde highly electrophilic, leading to unwanted hydration, oligomerization, or over-oxidation during multi-step sequences. Furthermore, its synthesis typically requires the oxidation of (6-chloro-5-nitropyridin-2-yl)methanol using Dess-Martin periodinane (DMP)[3], a reagent that presents significant safety and cost liabilities upon scale-up.
To circumvent these issues, chemists employ alternative reagents that serve as synthetic equivalents or latent precursors. This guide objectively compares these alternatives, providing mechanistic rationale, quantitative performance data, and self-validating experimental protocols.
Strategic Alternatives & Mechanistic Rationale
When designing a synthetic route that requires the 6-chloro-5-nitropyridine core, selecting the correct oxidation state of the C2-substituent is critical for maximizing yield and avoiding protective group manipulations.
Alternative 1: 6-Chloro-5-nitropyridine-2-carboxylic acid (The Stable Surrogate)
Instead of relying on the reductive amination of the aldehyde to form C-N bonds, chemists can utilize the corresponding carboxylic acid for amide coupling, followed by reduction (e.g., with borane) if the methylene linker is required.
-
Causality: Carboxylic acids are shelf-stable and completely immune to the hydration and aldol-type side reactions that plague electron-deficient picolinaldehydes. This allows for harsh upstream functionalization (such as forcing SNAr conditions on the chloride) without degrading the C2-vector.
Alternative 2: (6-Chloro-5-nitropyridin-2-yl)methanol (The Precursor Approach)
Carrying the primary alcohol through the synthetic sequence and performing a late-stage oxidation avoids exposing the sensitive aldehyde to early-stage reaction conditions[2].
-
Causality: The hydroxyl group can be easily protected (e.g., as a TBS or THP ether) or left unprotected if orthogonal conditions are used. It provides a robust handle that is unreactive toward the nucleophiles that would otherwise rapidly attack an unprotected aldehyde.
Alternative 3: 2-Chloro-6-methyl-3-nitropyridine (The Latent Scaffold)
The methyl group serves as a latent aldehyde. It can be carried through multiple steps and oxidized directly to the aldehyde using Selenium dioxide (SeO2) or to the acid using KMnO4.
-
Causality: C-H bonds in the methyl group are completely inert to standard cross-coupling, SNAr, and reduction conditions, offering the highest level of thermodynamic stability among the alternatives.
Fig 1. Synthetic logic and interconversion of picolinaldehyde alternatives.
Quantitative Performance & Feasibility Data
The following table summarizes the operational parameters of 6-Chloro-5-nitropicolinaldehyde against its primary alternatives to guide reagent selection during route scouting.
| Reagent / Alternative | Thermodynamic Stability | Downstream Reactivity Profile | Scale-up Safety | Relative Commercial Cost |
| 6-Chloro-5-nitropicolinaldehyde | Low (Prone to hydration/oxidation) | Reductive amination, condensation | Poor (DMP hazard during synthesis) | High |
| (6-Chloro-5-nitropyridin-2-yl)methanol | High (Stable to base/nucleophiles) | Late-stage oxidation | Good | Moderate |
| 6-Chloro-5-nitropyridine-2-carboxylic acid | Very High (Shelf-stable solid) | Amide coupling, esterification | Excellent | Moderate |
| 2-Chloro-6-methyl-3-nitropyridine | Very High (Inert C-H bonds) | Late-stage functionalization | Excellent | Low |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific mechanistic controls and safety quenches to ensure reproducibility.
Protocol 1: Controlled Late-Stage Oxidation of the Methanol Precursor
Objective: Generate the aldehyde transiently or at a late stage to avoid carrying the sensitive electrophile through multiple steps[1].
-
Initiation: Dissolve (6-chloro-5-nitropyridin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the reaction vessel to 0 °C.
-
Causality: The electron-deficient pyridine ring reduces the nucleophilicity of the alcohol; cooling prevents the mild exotherm associated with oxidant addition from degrading the product[3].
-
-
Oxidation: Portionwise addition of Dess-Martin periodinane (DMP) (1.5 equiv).
-
Causality: DMP is selected over Swern conditions for bench-scale synthesis due to its mildness and avoidance of dimethyl sulfide byproducts, preventing over-oxidation to the carboxylic acid[2].
-
-
Propagation: Remove the ice bath and stir at ambient temperature for 3 hours. Monitor via TLC (typically 3:1 Hexanes:EtOAc) until complete consumption of the starting material[1].
-
Quench (Critical Step): Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30 minutes.
-
Causality: Na2S2O3 reduces unreacted hypervalent iodine species (preventing explosive hazards during concentration), while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed hydration of the newly formed picolinaldehyde[3].
-
-
Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Fig 2. Self-validating workflow for the controlled oxidation to picolinaldehyde.
Protocol 2: Amide Coupling via Carboxylic Acid Surrogate
Objective: Utilize the stable carboxylic acid surrogate to form C-N bonds, bypassing the reductive amination of the unstable aldehyde.
-
Activation: Dissolve 6-chloro-5-nitropyridine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at room temperature.
-
Causality: HATU rapidly forms an active HOAt ester. The highly electron-withdrawing nature of the nitropyridine ring makes the carbonyl highly reactive; DIPEA ensures the amine hydrochloride is neutralized without acting as a competing nucleophile.
-
-
Coupling: Add the target primary or secondary amine (1.1 equiv) dropwise. Stir for 2 hours.
-
Workup: Dilute with ethyl acetate and wash sequentially with 5% LiCl (aq), saturated NaHCO3, and brine.
-
Causality: The LiCl wash efficiently removes DMF from the organic layer, preventing emulsion formation and ensuring high purity of the amide intermediate before subsequent nitro-reduction.
-
Sources
- 1. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 2. 6-Chloro-5-nitropicolinaldehyde | 1289032-19-4 | Benchchem [benchchem.com]
- 3. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 6-Chloro-5-nitropicolinaldehyde
This guide provides a comprehensive framework for the robust analytical characterization and cross-validation of 6-Chloro-5-nitropicolinaldehyde, a critical intermediate in pharmaceutical synthesis and drug development.[1] For researchers, scientists, and drug development professionals, ensuring the identity, purity, and stability of such a key building block is paramount to the integrity and reproducibility of their work. A single analytical technique, however well-validated, provides only one perspective on the material's quality. True confidence in analytical results is achieved through a multi-technique, cross-validation approach, which forms a self-validating system to ensure data are reliable, accurate, and consistent.[2]
This document is structured to provide not just protocols, but the scientific rationale behind the selection of orthogonal analytical methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] By integrating data from chromatographic and spectroscopic techniques, we can build a complete and trustworthy profile of 6-Chloro-5-nitropicolinaldehyde.
The Regulatory Imperative: Grounding in ICH Guidelines
Modern analytical method validation is a continuous process that spans the lifecycle of a method.[6] The ICH Q2(R2) and Q14 guidelines have moved the industry toward a more scientific, risk-based approach to analytical procedure development and validation.[4][6] The core principle is that an analytical method must be demonstrably "fit for purpose." For a critical intermediate like 6-Chloro-5-nitropicolinaldehyde, this means the methods must be specific for the analyte, sensitive to potential impurities, and robust in their application. This guide adheres to these principles, focusing on establishing a complementary suite of validated procedures.[7][8][9]
Chromatographic Purity Assessment: The Primary View
Chromatographic techniques are the cornerstone of purity analysis, separating the main component from impurities based on differential partitioning between a mobile and stationary phase.[1] We will employ High-Performance Liquid Chromatography (HPLC) with UV detection as our primary tool for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Causality: HPLC is selected for its high resolution, reproducibility, and quantitative accuracy. A reversed-phase C18 column is the logical starting point due to the moderate polarity of 6-Chloro-5-nitropicolinaldehyde. The mobile phase, a mixture of acetonitrile and a low-pH buffered aqueous phase, is chosen to ensure good peak shape for the slightly basic pyridine ring and to control the ionization state of any potential impurities. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds, offering a good balance of sensitivity and specificity.
Experimental Protocol: HPLC-UV for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 6-Chloro-5-nitropicolinaldehyde and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Presentation: Hypothetical HPLC Purity Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | 0.85% (n=6) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% |
| Purity (Area %) | Report Value | 99.6% |
Orthogonal Confirmation: GC-MS and Spectroscopic Analysis
To cross-validate the HPLC results, we turn to orthogonal methods—techniques that rely on different chemical or physical principles for separation and detection. This minimizes the risk of a single method's bias masking an impurity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is an excellent orthogonal technique for purity assessment, especially for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[10] The separation is based on volatility and interaction with the GC column's stationary phase, while mass spectrometry provides definitive identification through molecular weight and fragmentation patterns.[11] Electron Ionization (EI) is used as a hard ionization technique to generate a reproducible fragmentation library for structural elucidation.[11][12]
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.
Data Presentation: Expected GC-MS Fragmentation Data
| m/z (Relative Intensity %) | Assignment |
| 186/188 (100 / 33) | [M]⁺ (Molecular Ion, showing chlorine isotope pattern) |
| 156/158 (40 / 13) | [M - NO]⁺ |
| 140/142 (85 / 28) | [M - NO₂]⁺ |
| 113 (60) | [M - NO₂ - HCN]⁺ |
| 75 (55) | [C₄H₂Cl]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure confirmation.[12][13] Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. The presence of signals not attributable to 6-Chloro-5-nitropicolinaldehyde would directly challenge purity results from other methods.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Acquisition: Standard single-pulse experiment, 16 scans, 5-second relaxation delay.
-
¹³C NMR Acquisition: Proton-decoupled experiment, 1024 scans, 2-second relaxation delay.
Data Presentation: Predicted NMR Spectral Data (in CDCl₃)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~10.1 | s | - | H-7 (Aldehyde) |
| ~8.8 | d | ~2.5 | H-4 |
| ~8.2 | d | ~2.5 | H-3 |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~188 | C-7 (Aldehyde) |
| ~155 | C-2 |
| ~152 | C-6 |
| ~145 | C-5 |
| ~140 | C-4 |
| ~125 | C-3 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While not quantitative, it serves as a quick identity check. The presence of the expected aldehyde C=O stretch, aromatic C=C and C=N vibrations, and the characteristic nitro group stretches provides further confidence in the material's identity.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1710 | Strong | Aldehyde C=O Stretch |
| ~1580, 1470 | Medium-Strong | Aromatic C=C and C=N Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~850 | Strong | C-Cl Stretch |
The Cross-Validation Workflow: An Integrated Approach
Cross-validation involves the systematic comparison of results from these orthogonal techniques. The goal is to ensure concordance and investigate any discrepancies. For example, the purity determined by HPLC area percent should align with the purity suggested by the absence of significant impurity peaks in both the GC-MS total ion chromatogram and the ¹H NMR spectrum.
Caption: Workflow for analytical cross-validation.
Building a Self-Validating System for Trustworthiness
The true power of this multi-technique approach lies in its creation of a self-validating system. The methods are not used in isolation; they interrogate and validate one another.
-
Scenario: HPLC analysis indicates a purity of 99.8%. However, the ¹H NMR spectrum shows a small set of peaks at 2% relative integration that cannot be assigned to the target molecule.
-
Action: This discrepancy invalidates the initial purity claim from HPLC. It suggests the presence of a co-eluting impurity.
-
Resolution: The analytical scientist is now compelled to re-develop the HPLC method (e.g., change the mobile phase gradient, try a different column chemistry like Phenyl-Hexyl) to resolve the impurity from the main peak. The GC-MS data would also be re-examined to see if the impurity can be identified by its mass.
Caption: A self-validating analytical feedback loop.
Conclusion
The analytical characterization of a critical raw material like 6-Chloro-5-nitropicolinaldehyde cannot be entrusted to a single method. This guide outlines a robust, cross-validation framework that integrates orthogonal analytical techniques—HPLC, GC-MS, NMR, and FTIR—to build a comprehensive and reliable understanding of the material's identity and purity. By adopting this approach, which is grounded in regulatory principles and scientific rationale, researchers and drug developers can ensure the integrity of their data, the quality of their materials, and the ultimate success of their scientific endeavors.
References
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration.FDA Guidance on Analytical Method Validation.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration.FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Benchchem.Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Scribd.ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- International Council for Harmonisation.ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem.A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
- International Council for Harmonisation.Quality Guidelines.
- Benchchem.Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide.
- Benchchem.Spectroscopic Profile of 3-Hydroxy-2-nitropyridine: A Technical Guide.
- Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- Benchchem.6-Chloro-5-nitropicolinaldehyde | 1289032-19-4.
- PMC (PubMed Central). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Sema.Validation Of Analytical Methods For Pharmaceutical Analysis.
- European Bioanalysis Forum.Cross and Partial Validation.
- Agency for Toxic Substances and Disease Registry.Analytical Methods for Pyridine.
- Royal Society of Chemistry.Electronic Supplementary Information.
- Bulletin de l'Academie Polonaise des Sciences.NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- U.S. Environmental Protection Agency.Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- PMC (PubMed Central).Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification.
- Phenomenex.Reversed Phase HPLC Method Development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. database.ich.org [database.ich.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-5-nitropicolinaldehyde
Comprehensive Safety and Operational Guide for Handling 6-Chloro-5-nitropicolinaldehyde
As an Application Scientist in drug development, I frequently consult on the safe integration of highly reactive, polysubstituted pyridines into scalable synthetic workflows. 6-Chloro-5-nitropicolinaldehyde (CAS: 1289032-19-4) is a highly versatile building block, offering multiple functional handles (chloro, nitro, and aldehyde groups) for complex derivatization[1]. However, this exact chemical versatility renders it acutely hazardous.
This guide provides the definitive, field-proven framework for the safe handling, personal protective equipment (PPE) requirements, and logistical management of this compound. We do not just list safety steps; we explain the chemical causality behind them so your team can operate with informed confidence.
Mechanistic Toxicology: Understanding the Hazard
To respect a chemical, you must understand its reactivity. 6-Chloro-5-nitropicolinaldehyde is universally classified under GHS as a Category 3 Acute Toxin across all exposure routes (Oral: H301, Dermal: H311, Inhalation: H331)[2].
The causality behind this severe toxicity profile lies in its trifunctional structure:
-
The Aldehyde Moiety: Highly electrophilic. Upon inhalation or mucosal contact, it can rapidly form Schiff bases with primary amines in biological proteins, leading to acute respiratory irritation and potential immune sensitization.
-
The Nitro Group: Highly lipophilic and oxidizing. This allows the molecule to rapidly penetrate the lipid bilayers of the skin (transdermal transport), causing systemic toxicity[1].
-
The Chloropyridine Core: The electron-withdrawing nature of the nitro and aldehyde groups makes the chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. In biological systems, this can lead to off-target alkylation of cellular nucleophiles.
Mechanistic toxicology of 6-Chloro-5-nitropicolinaldehyde functional groups.
Quantitative Hazard & PPE Matrix
Standard laboratory PPE is insufficient for Category 3 dermal and inhalation hazards. The following table summarizes the quantitative data and the scientifically mandated PPE required to mitigate these specific risks[2].
| Hazard Class | GHS Code | Toxicological Causality | Required PPE Specification |
| Acute Oral | H301 (Cat 3) | Mucosal absorption of the nitroaromatic core. | Full face shield or snug safety goggles; strict prohibition of food/drink. |
| Acute Dermal | H311 (Cat 3) | High lipophilicity enables rapid transdermal transport. | Double-gloving: Inner Nitrile (4-8 mil), Outer Butyl Rubber. Impervious Tyvek sleeves/suit. |
| Acute Inhalation | H331 (Cat 3) | Aerosolized micro-particulates cross the alveolar barrier. | Certified Fume Hood (>0.5 m/s face velocity). NIOSH N95/P100 respirator if handled externally. |
Note on Glove Selection: Nitroaromatics can permeate standard thin nitrile gloves over extended periods. Butyl rubber outer gloves provide a superior, self-validating chemical barrier against nitro-compounds and the halogenated solvents (like DCM) typically used to dissolve them[1].
Operational Workflow: Safe Handling Protocol
Every procedure involving highly reactive intermediates must be a self-validating system. Follow this step-by-step methodology to ensure absolute operational safety.
Step 1: Storage Retrieval & Thermal Equilibration
-
Action: Retrieve the sealed container from -20°C storage[2]. Place it immediately into a vacuum desiccator to warm to room temperature before opening.
-
Causality: Aldehydes are prone to oxidation to their corresponding carboxylic acids (e.g., 6-chloro-5-nitropicolinic acid)[1]. Opening a cold container introduces atmospheric condensation. Water acts as a catalyst for both oxidation and the degradation of the reactive pyridine core.
Step 2: Engineering Control Validation
-
Action: Before transferring the chemical, verify the fume hood's inward directional airflow. Tape a small tissue strip to the bottom of the sash; it must pull steadily inward.
-
Causality: This provides an immediate, visual self-validation of the engineering controls, ensuring the face velocity is sufficient (>0.5 m/s) to capture toxic aerosols before you open the primary container.
Step 3: PPE Donning & Material Transfer
-
Action: Don the PPE specified in the matrix above. Use a static-free (e.g., ceramic or grounded stainless steel) spatula to weigh the solid.
-
Causality: Static discharge can cause fine, dry powders to aerosolize instantly, triggering an H331 inhalation exposure event[2].
Step 4: Reaction Setup
-
Action: Dissolve the compound in your reaction solvent (e.g., Dichloromethane) entirely within the fume hood under an inert atmosphere (Argon or Nitrogen)[1].
-
Causality: Once in solution, the inhalation risk of the dust is mitigated, but dermal transport risk increases exponentially. Inert gas prevents unwanted oxidation of the aldehyde handle prior to your intended derivatization.
Step-by-step operational workflow for handling and decontamination.
Emergency Response & Spill Mitigation
In the event of a spill, standard sweeping is strictly prohibited as it generates toxic dust clouds.
-
Evacuation & Isolation: Immediately evacuate personnel from the immediate area and maximize local exhaust ventilation[2].
-
Containment: Do not sweep dry. Cover the powder with damp absorbent pads or an inert, solvent-dampened absorbent (like sand or vermiculite) to suppress aerosolization[2].
-
Deactivation: Carefully wipe the area with a compatible organic solvent (like ethyl acetate) to dissolve and collect the residue, followed by a secondary wipe-down with a mild alkaline solution (10% bleach) to oxidize and deactivate any residual aldehyde traces.
-
Fire Hazards: During combustion, this compound emits highly toxic and irritant fumes, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas. Use water spray, dry chemical, or CO2 extinguishers, and mandate Self-Contained Breathing Apparatus (SCBA) for responders[2].
Waste Disposal Plan
Do not wash any residue down the sink. The nitroaromatic core is highly recalcitrant to standard wastewater biotreatment and poses severe aquatic toxicity risks.
-
Protocol: Collect all contaminated wipes, gloves, and empty vials. Place them into clearly labeled, sealable High-Density Polyethylene (HDPE) containers.
-
Classification: Dispose of as highly toxic organic waste (equivalent to EPA P-listed waste protocols) through a permitted hazardous waste incineration facility[2].
References
-
Benchchem. "6-Chloro-5-nitropicolinaldehyde | 1289032-19-4". Benchchem. 1
-
ChemScene. "Safety Data Sheet - 6-Chloro-5-nitropicolinaldehyde". ChemScene LLC. 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
